N-Ethylpropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNDBIXFPGMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066565 | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20193-20-8 | |
| Record name | Ethylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Ethylpropylamine chemical structure and properties
An In-depth Technical Guide to N-Ethylpropylamine
Abstract
This compound (CAS No. 20193-20-8) is a secondary aliphatic amine that serves as a versatile and crucial building block in organic synthesis.[1][2] Characterized by an ethyl and a propyl group attached to a nitrogen atom, its structure imparts unique steric and electronic properties that make it a valuable intermediate in the production of complex molecules.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of this compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols and safety information to ensure its effective and safe utilization.
Chemical Structure and Identifiers
This compound is a secondary amine with the molecular formula C₅H₁₃N.[1][5][6] Its structure consists of a central nitrogen atom bonded to an ethyl group, a propyl group, and a single hydrogen atom.[1] This configuration makes it a reactive nucleophile and a weak base.[1][3]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | N-ethylpropan-1-amine | [3] |
| CAS Number | 20193-20-8 | [7][8][9] |
| Molecular Formula | C₅H₁₃N | [1][5][6][7] |
| Canonical SMILES | CCCNCC | [6][7] |
| InChI | InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | [3][4][7] |
| InChIKey | XCVNDBIXPGMIW-UHFFFAOYSA-N | [3][4][7] |
| Synonyms | Ethylpropylamine, N-Ethyl-1-propanamine, N-Propylethylamine | [7][10][11][12] |
Physicochemical Properties
This compound is a colorless to pale yellow, highly flammable liquid with a distinct, strong ammonia-like odor.[1][7] It is miscible with water and a variety of organic solvents, which contributes to its versatility as a reagent and intermediate in chemical syntheses.[1][4]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Unit | Reference |
| Molecular Weight | 87.16 | g/mol | [5][7][8] |
| Boiling Point | 80 - 85 | °C | [8][9][13] |
| Melting Point | ~ -75 | °C | [8][9][13] |
| Density | 0.72 - 0.748 | g/cm³ | [7][13][14][15] |
| Vapor Pressure | 86 | hPa (at 20°C) | [8][9][13] |
| Flash Point | -4.5 | °C | |
| Refractive Index | 1.3950 - 1.3980 | (at 20°C) | [8][9] |
| pKa | 10.76 ± 0.19 | [7][8] | |
| Solubility | Soluble in water, chloroform, ethyl acetate, alcohols, ethers | [1][4][7][8][16] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from mass spectrometry and nuclear magnetic resonance are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data / Peaks | Reference |
| Mass Spec. (EI) | Major Fragments (m/z): 58 (Base Peak), 30, 87, 28, 27 | [5][11] |
| ¹H NMR | Spectrum available | [17] |
| ¹³C NMR | Spectrum available | [5] |
| IR Spectroscopy | Spectrum available | [17][18] |
Synthesis and Chemical Reactions
Synthesis
A prevalent and high-yield industrial method for synthesizing this compound is a two-stage process involving reductive amination.[3][19] This approach is favored for its use of readily available starting materials and its efficiency.[3]
-
Condensation: Ethylamine (B1201723) reacts with propionaldehyde (B47417), typically in a water-immiscible diluent at temperatures between 0°C and 30°C. This reaction forms the imine intermediate, propylidene-ethyl-amine, while the water produced is continuously removed.[3][19]
-
Catalytic Hydrogenation: The resulting imine is then hydrogenated without prior isolation. This step is conducted in the presence of a catalyst (e.g., Platinum on carbon) at temperatures from 20°C to 100°C and under hydrogen pressure (20-200 bar) to yield this compound.[3][19]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The secondary amine structure of this compound makes it a versatile nucleophile, capable of participating in a wide range of chemical reactions.[1][3]
-
Alkylation, Acylation, and Condensation: It readily undergoes these reactions, making it an essential intermediate for building more complex organic molecules.[1][3][4]
-
Reaction with Nitrosating Agents: A critical aspect of its chemistry is the reaction with agents like nitrous acid to form N-nitroso derivatives, such as N-Ethyl-N-nitrosopropylamine. These byproducts are potent carcinogens and highly toxic, necessitating strict control over reaction conditions to prevent their formation.[1]
Caption: Key reaction pathways of this compound.
Applications
This compound is primarily used as a chemical intermediate and a reactive building block in various industries.[1][2] Its ability to introduce ethyl and propyl amine moieties is leveraged to modify the biological activity, solubility, and bioavailability of target molecules.[1][3]
-
Pharmaceuticals: It is a key starting material in the synthesis of active pharmaceutical ingredients (APIs), including neuraminidase inhibitors and non-peptide corticotropin-releasing factor-1 (CRF-1) antagonists.[1][8][10][16]
-
Agrochemicals: It serves as a precursor for various crop protection agents.[1][2]
-
Industrial Chemicals: It finds applications in the production of rubber chemicals, corrosion inhibitors, dyes, surfactants, and emulsifiers.[1][7]
Safety and Toxicology
This compound is a hazardous chemical that requires strict safety protocols for handling and storage. It is classified as a highly flammable, corrosive, and toxic substance.[1][5][20]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H225 | Highly flammable liquid and vapor | [5][7] |
| H302 | Harmful if swallowed | [5][7] | |
| H311 | Toxic in contact with skin | [5] | |
| H314 | Causes severe skin burns and eye damage | [5] | |
| H332 | Harmful if inhaled | [5] | |
| H335 | May cause respiratory irritation | [21] | |
| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [20] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Profile:
-
Exposure: Inhalation of vapors can cause respiratory irritation, dizziness, headaches, and nausea.[1] Direct contact leads to severe skin irritation, chemical burns, and eye damage.[1][7]
-
Carcinogenicity: The most significant toxicological risk is its potential to form highly carcinogenic N-nitroso derivatives upon reaction with nitrosating agents.[1]
-
Environmental Hazard: It is toxic to aquatic life and can disrupt ecosystems if released into water bodies.[1]
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol is based on the common industrial synthesis method.[3][19]
Materials and Equipment:
-
Ethylamine (C₂H₅NH₂)
-
Propionaldehyde (CH₃CH₂CHO)
-
Water-immiscible diluent (e.g., Toluene)
-
Hydrogenation catalyst (e.g., 5% Platinum on Carbon)
-
Reaction vessel equipped for continuous removal of water (e.g., Dean-Stark apparatus)
-
High-pressure hydrogenator
-
Distillation apparatus
-
Standard laboratory personal protective equipment (fume hood, gloves, eye protection)
Procedure:
-
Step 1: Imine Formation (Condensation) a. Charge the reaction vessel with the water-immiscible diluent. b. Begin continuous, equimolar addition of ethylamine and propionaldehyde to the vessel. c. Maintain the reaction temperature between 0°C and 30°C. d. Continuously remove the water formed during the condensation reaction using a suitable apparatus to drive the equilibrium towards the formation of propylidene-ethyl-amine. e. Monitor the reaction progress via appropriate analytical methods (e.g., GC) until the starting materials are consumed.
-
Step 2: Catalytic Hydrogenation a. Transfer the crude propylidene-ethyl-amine solution (without isolation) to a high-pressure hydrogenator containing the hydrogenation catalyst. b. Pressurize the vessel with hydrogen to 20-200 bar. c. Heat the reaction mixture to between 20°C and 100°C. d. Maintain the reaction under these conditions with agitation until hydrogen uptake ceases.
-
Step 3: Purification a. Cool the reactor and carefully vent the excess hydrogen. b. Filter the reaction mixture to remove the solid catalyst. c. Purify the resulting crude this compound by fractional distillation. d. Collect the fraction boiling at approximately 80-85°C. The purity should be confirmed by gas chromatography.[19]
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. products.basf.com [products.basf.com]
- 3. This compound | High-Purity Amine Reagent [benchchem.com]
- 4. CAS 20193-20-8: Ethylpropylamine | CymitQuimica [cymitquimica.com]
- 5. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. Page loading... [guidechem.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 20193-20-8 [chemicalbook.com]
- 11. 1-Propanamine, N-ethyl- [webbook.nist.gov]
- 12. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. horldenbio.com [horldenbio.com]
- 14. This compound [stenutz.eu]
- 15. 1-Ethylpropylamine 97 616-24-0 [sigmaaldrich.com]
- 16. This compound|lookchem [lookchem.com]
- 17. This compound(20193-20-8) 1H NMR spectrum [chemicalbook.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
N-Ethylpropylamine (CAS 20193-20-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Ethylpropylamine (CAS 20193-20-8), a secondary amine with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a format tailored for technical professionals.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is a secondary amine featuring an ethyl and a propyl group attached to a nitrogen atom, which imparts both basicity and nucleophilicity.[1] This structural feature makes it a versatile intermediate in a variety of chemical reactions.[2] It is soluble in water and organic solvents.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20193-20-8 | [1][2][3] |
| Molecular Formula | C₅H₁₃N | [1][2] |
| Molecular Weight | 87.16 g/mol | [2] |
| Boiling Point | 80-85 °C | [4] |
| Density | 0.72 - 0.748 g/cm³ | [3][4] |
| Flash Point | 80-85 °C | [4] |
| Refractive Index | 1.3950-1.3980 | [4] |
| pKa | 10.76 ± 0.19 (Predicted) | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water, Chloroform, Ethyl Acetate | [1][3][4] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| -CH₂- (ethyl) | 2.57 | Quartet | Not specified |
| -CH₂- (propyl, α to N) | 2.65 | Triplet | Not specified |
| -CH₂- (propyl, β to N) | 1.50 | Sextet | Not specified |
| -CH₃ (ethyl) | 1.08 | Triplet | Not specified |
| -CH₃ (propyl) | 0.93 | Triplet | Not specified |
| -NH- | 1.11 | Singlet (broad) | Not applicable |
| Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from ChemicalBook.[5] |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3288 | N-H stretch |
| 2961, 2932, 2873 | C-H stretch (alkane) |
| 1460 | C-H bend (methylene) |
| 1125 | C-N stretch |
| Data represents typical ranges for secondary amines and is consistent with the structure of this compound. |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 87 | 10.6 | [M]⁺ (Molecular Ion) |
| 58 | 100.0 | [CH₃CH₂NHCH₂CH₂]⁺ (α-cleavage, loss of CH₃) |
| 30 | 59.9 | [CH₂NH₂]⁺ |
| Electron Ionization (EI) at 75 eV. Data sourced from ChemicalBook.[5] The base peak at m/z 58 is characteristic of α-cleavage in secondary amines, involving the loss of a methyl radical.[6] |
Experimental Protocols
This compound is primarily synthesized via reductive amination. It serves as a key intermediate in the synthesis of various agrochemicals, such as the fungicide Spiroxamine.
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from ethylamine (B1201723) and propionaldehyde (B47417), followed by catalytic hydrogenation.[7]
Materials:
-
Ethylamine
-
Propionaldehyde
-
Toluene
-
Hydrogenation catalyst (e.g., 5% Platinum on carbon)
-
Autoclave
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 45 g (1 mole) of ethylamine in 500 ml of toluene.
-
Cool the solution to 10 °C.
-
Add 58 g (1 mole) of propionaldehyde dropwise to the cooled solution over a period of one hour.
-
After the addition is complete, continue stirring for 30 minutes at 10 °C.
-
Allow the reaction mixture to stand for 30 minutes at 10 °C, then separate the aqueous layer that forms.
-
Transfer the organic phase to an autoclave and add 5 g of a hydrogenation catalyst (5% Pt/C).
-
Pressurize the autoclave with hydrogen to 50 bar and heat to 40 °C.
-
Stir the reaction mixture until hydrogen uptake ceases.
-
Cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.
-
Fractionally distill the liquid phase. The fraction boiling at 80 °C is collected as this compound. This procedure can yield up to 92.5% of the theoretical yield with a purity of 98%.[7]
References
- 1. This compound | 20193-20-8 [chemicalbook.com]
- 2. This compound | High-Purity Amine Reagent [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 20193-20-8 [amp.chemicalbook.com]
- 5. This compound(20193-20-8) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
Synthesis of N-Ethylpropylamine: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the laboratory-scale synthesis of N-ethylpropylamine, a secondary amine with applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its role as a nucleophilic building block makes it a valuable intermediate for introducing the N-ethylpropyl moiety into more complex molecular structures.[1][3] This document details the most common and effective synthetic methodologies, complete with experimental protocols, comparative data, and process visualizations.
Executive Summary
This compound is a colorless, flammable liquid with a boiling point between 80-85°C.[1][2] The most prevalent and high-yielding method for its synthesis is the reductive amination of propanal with ethylamine (B1201723). This two-stage process involves the initial formation of a propylidene-ethyl-amine intermediate, followed by catalytic hydrogenation. An alternative, though potentially less selective, approach is the direct alkylation of ethylamine with a propyl halide. This guide will focus on a detailed exposition of the reductive amination pathway and provide a comparative overview of the direct alkylation method.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for the identification and characterization of the synthesized product.
| Property | Value |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 80-85 °C |
| Density | 0.727 g/cm³ |
| Refractive Index | 1.3950-1.3980 |
| CAS Number | 20193-20-8 |
| ¹H NMR | See characterization section for details. |
| ¹³C NMR | See characterization section for details. |
| IR Spectroscopy | See characterization section for details. |
| Mass Spectrometry (MS) | See characterization section for details. |
Synthetic Methodologies
Method 1: Reductive Amination of Propanal with Ethylamine
This is the preferred and most widely reported method for the synthesis of this compound, often achieving high yields and purity.[1] The process occurs in two main stages:
-
Condensation: Ethylamine reacts with propanal (propionaldehyde) to form the imine intermediate, propylidene-ethyl-amine. This reaction is typically carried out at low temperatures in a water-immiscible solvent to facilitate the removal of water, which drives the equilibrium towards the imine product.[1]
-
Catalytic Hydrogenation: The crude imine intermediate is then reduced to this compound. This is achieved through catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst under hydrogen pressure.[1] A key advantage of this method is that the imine intermediate does not require isolation before the hydrogenation step.[1]
A schematic of this reaction pathway is provided below.
Caption: Reductive Amination Pathway for this compound Synthesis.
Materials:
-
Ethylamine
-
Propanal (Propionaldehyde)
-
Toluene (or another suitable water-immiscible solvent)
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Apparatus for water separation (e.g., Dean-Stark trap, or separation via separatory funnel)
-
Autoclave or high-pressure hydrogenation apparatus
-
Distillation apparatus
Procedure:
Stage 1: Condensation (Imine Formation)
-
In a round-bottom flask, prepare a solution of ethylamine (1.0 equivalent) in toluene.
-
Cool the solution to between 0 °C and 10 °C using an ice bath.[1]
-
Add propanal (1.0 equivalent) dropwise to the cooled ethylamine solution over a period of approximately one hour while stirring. Maintain the temperature below 30 °C.[1][4]
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.[4]
-
The water formed during the reaction will separate. Remove the aqueous layer. The remaining organic layer containing the propylidene-ethyl-amine can be used directly in the next step without further purification.[1][4]
Stage 2: Catalytic Hydrogenation
-
Transfer the organic solution from Stage 1 to a suitable autoclave.
-
Add the 5% Pt/C catalyst (typically 1-5% by weight of the reactants).
-
Seal the autoclave and heat the contents to a temperature between 20 °C and 100 °C (a typical reported temperature is 40 °C).[1][4]
-
Pressurize the autoclave with hydrogen gas to a pressure of 20 to 200 bar (a typical reported pressure is 100 bar).[1][4]
-
Maintain the reaction under these conditions with stirring until the theoretical amount of hydrogen has been consumed.
-
After the reaction is complete, cool the autoclave, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
The resulting solution contains this compound.
Purification:
-
The crude this compound can be purified by fractional distillation. The boiling point of this compound is approximately 80-85 °C.[1][2]
-
Collect the fraction boiling in this range.
Quantitative Data:
In an exemplary synthesis, reacting 45 g of ethylamine with 58 g of propionaldehyde (B47417) yielded 82.2 g of a fraction with a boiling point of 80 °C. Gas chromatographic analysis of this fraction revealed an this compound content of 98%, which corresponds to a theoretical yield of 92.5%.[1]
Method 2: Direct Alkylation of Ethylamine
An alternative route to this compound is the direct alkylation of ethylamine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the propyl halide.
A significant drawback of this method is the potential for over-alkylation. The product, this compound, is also a nucleophile and can react further with the propyl halide to form the tertiary amine, N-ethyl-N,N-dipropylamine, and subsequently the quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine, a large excess of ethylamine is typically used.
Caption: Direct Alkylation Pathway for this compound Synthesis.
Materials:
-
Ethylamine (in large excess)
-
1-Bromopropane (or 1-chloropropane)
-
A suitable solvent (e.g., ethanol)
-
A base to neutralize the formed hydrohalic acid (e.g., potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure:
-
In a round-bottom flask, dissolve a large excess of ethylamine in ethanol.
-
Add a base such as potassium carbonate to the mixture.
-
Slowly add 1-bromopropane (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
Remove the solvent and excess ethylamine under reduced pressure.
-
The remaining crude product will likely be a mixture of unreacted starting materials, the desired secondary amine, and over-alkylation products.
Purification:
-
Purification is typically achieved by fractional distillation. However, separating this compound from the tertiary amine and unreacted starting materials can be challenging due to potentially close boiling points.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography (GC): To determine the purity of the final product.
-
Mass Spectrometry (MS): Fragmentation patterns are expected to show peaks at m/z = 58 and m/z = 72, which are consistent with cleavage at the C-N bond.[1]
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching and bending vibrations for a secondary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide a distinct fingerprint for the this compound structure, confirming the presence of both ethyl and propyl groups attached to the nitrogen atom.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound in a laboratory setting.
Caption: General Laboratory Workflow for this compound Synthesis.
Conclusion
For the laboratory synthesis of this compound, reductive amination of propanal with ethylamine is the superior method, offering high yields and excellent purity. The two-stage, one-pot variation where the imine intermediate is not isolated is particularly efficient. While direct alkylation is a viable alternative, it is often plagued by a lack of selectivity, leading to a mixture of products and more challenging purification. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired purity, yield, and available equipment. Careful characterization of the final product is essential to ensure it meets the standards required for subsequent applications in research and development.
References
- 1. This compound | High-Purity Amine Reagent [benchchem.com]
- 2. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
N-Ethylpropylamine: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Ethylpropylamine (C₅H₁₃N) is a secondary aliphatic amine that serves as a versatile and crucial building block in modern organic synthesis. Its unique combination of nucleophilicity, basicity, and steric properties makes it an important intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and development.
Core Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 20193-20-8 | --INVALID-LINK-- |
| Molecular Formula | C₅H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 87.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 80-85 °C | --INVALID-LINK-- |
| Density | 0.72 g/cm³ | --INVALID-LINK-- |
| pKa | ~10.9 | --INVALID-LINK-- |
| Solubility | Soluble in water and organic solvents | --INVALID-LINK-- |
Mechanisms of Action in Organic Synthesis
The utility of this compound in organic synthesis is primarily dictated by two fundamental chemical properties: its nucleophilicity and its basicity.
Nucleophilic Action
The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile.[2] This allows it to attack electron-deficient (electrophilic) centers, forming new carbon-nitrogen bonds. This reactivity is central to several key classes of organic reactions.
-
Alkylation: this compound readily participates in nucleophilic substitution reactions with alkyl halides (e.g., R-X, where X = Cl, Br, I) to form tertiary amines. The reaction typically proceeds via an SN2 mechanism.
-
Acylation: The reaction with acyl chlorides or anhydrides yields N,N-disubstituted amides. This is a common strategy for introducing the ethylpropylamino moiety into more complex structures.
-
Reductive Amination: This powerful one-pot reaction involves the initial formation of an iminium ion from the condensation of this compound with a ketone or aldehyde, which is then reduced in situ to form a tertiary amine.[1]
The interplay between the ethyl and propyl groups provides a moderate level of steric hindrance, which can be leveraged to influence the selectivity of certain reactions.
Action as a Base
With a pKa of approximately 10.9, this compound is a moderately strong base.[3] In this capacity, it can act as a proton acceptor or an acid scavenger in reactions that generate acidic byproducts, such as HCl during acylation with acyl chlorides.[3] Its basicity is also crucial in elimination reactions, where it can abstract a proton to facilitate the formation of a double bond.
Key Synthetic Applications and Protocols
This compound is a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[3]
Reductive Amination: Synthesis of N-Ethyl-N-propylcyclohexanamine
Reductive amination is an efficient method for synthesizing complex amines. A representative application is the synthesis of N-Ethyl-N-propylcyclohexanamine from cyclohexanone (B45756) and this compound.
Quantitative Data
| Reactants | Product | Catalyst | Yield | Reference |
| Cyclohexanone, Ethylamine (B1201723) | N-Ethylcyclohexylamine | 5%-palladium/activated carbon | 97.8% | --INVALID-LINK-- |
Note: The referenced protocol uses ethylamine and cyclohexanone, which is a closely related transformation demonstrating the high efficiency of this type of reaction. The yield for the reaction with this compound is expected to be similarly high under optimized conditions.
Experimental Protocol: Synthesis of N-Ethylcyclohexylamine (Representative)
The following protocol for the synthesis of N-Ethylcyclohexylamine illustrates the general procedure for reductive amination.[3]
-
Reaction Setup: To a 1L autoclave, add a 70% aqueous solution of ethylamine (123g, 1.913 mol) and methanol (B129727) (150g) as a solvent.
-
Catalyst Addition: Add 1.5g of 5% Palladium on carbon catalyst to the mixture.
-
Inerting and Pressurizing: Purge the autoclave with nitrogen to displace the air, then introduce hydrogen gas to a pressure of 2.5 MPa.
-
Initial Heating: While stirring vigorously, heat the mixture to 50°C.
-
Substrate Addition: Using a metering pump, introduce cyclohexanone (150g, 1.53 mol) into the autoclave.
-
Reaction Conditions: Heat the mixture to 130°C and maintain the hydrogen pressure at 2.5 MPa for 1 hour, ensuring continuous high-speed stirring.
-
Work-up: After the reaction, cool the autoclave to room temperature and vent the pressure. Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Purification: The resulting filtrate contains N-ethylcyclohexylamine, which can be further purified by distillation if required.
Reaction Workflow
Acylation: Synthesis of N-Ethyl-N-propylbenzamide
The acylation of this compound with an acylating agent like benzoyl chloride is a direct method for forming a stable amide bond.
Experimental Protocol: General Procedure for N-Benzoylation
This protocol is a general method for the N-acylation of amines and is representative of the synthesis of N-Ethyl-N-propylbenzamide.[4]
-
Reaction Setup: In a round-bottom flask, prepare a stirred mixture of benzoyl chloride (1.05 mmol) and a suitable base or catalyst (e.g., pyridine (B92270) or a solid-supported catalyst).
-
Amine Addition: Slowly add this compound (1.05 mmol) to the stirred mixture at room temperature.
-
Reaction Monitoring: Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction mixture and wash it with an appropriate solvent (e.g., ethanol).
-
Purification: Evaporate the solvent from the filtrate to obtain the crude product, which can then be purified by recrystallization or column chromatography to yield N-Ethyl-N-propylbenzamide.
Reaction Mechanism: Acylation
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpropylamine is a secondary amine with significant applications as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is characterized by the nucleophilicity of its nitrogen atom, making it a versatile reagent in various organic transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic amine-like odor.[1] It is miscible with water and many organic solvents.[2] A detailed summary of its physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N | [3] |
| Molecular Weight | 87.16 g/mol | [4] |
| CAS Number | 20193-20-8 | [3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 80-85 °C | [6] |
| Melting Point | -75 °C (estimate) | [6] |
| Density | 0.72 g/cm³ | [6] |
| Refractive Index | 1.3950-1.3980 | [6] |
| pKa | 10.76 ± 0.19 (Predicted) | [7] |
| Flash Point | -4.5 °C | [4] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [6] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2. Infrared (IR) Spectroscopy
-
FTIR Spectra: The IR spectrum of this compound has been recorded.[8]
2.3. Mass Spectrometry (MS)
-
GC-MS: The mass spectrum of this compound is available and shows characteristic fragmentation patterns.[1][9]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties to the molecule. This allows it to readily participate in reactions with various electrophiles.[7]
3.1. Alkylation
As a secondary amine, this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[10] For instance, the reaction with methyl iodide would yield N-ethyl-N-methylpropylamine. It's important to note that overalkylation can be an issue, potentially leading to the formation of a quaternary ammonium (B1175870) salt with excess alkyl halide.[10][11]
3.2. Acylation
This compound reacts with acylating agents such as acid chlorides and acid anhydrides to form amides.[7][10] For example, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-ethyl-N-propylacetamide. This acylation reaction is a common method for the protection of amine groups in multi-step syntheses.[12][13]
3.3. Reaction with Nitrosating Agents
This compound can react with nitrosating agents to form N-nitroso compounds, which are known to be potent carcinogens.[7] Therefore, caution must be exercised when handling this compound in environments where nitrosating agents may be present.
Experimental Protocols
4.1. Synthesis of this compound via Reductive Amination
A prominent and efficient method for the synthesis of this compound is the reductive amination of propionaldehyde (B47417) with ethylamine (B1201723).[1] This process typically involves two main stages: the formation of an imine intermediate followed by its catalytic hydrogenation.[1]
Methodology:
-
Imine Formation:
-
In a reaction vessel, ethylamine is reacted with propionaldehyde in the presence of a water-immiscible diluent.
-
This condensation reaction is typically carried out at a temperature between 0 °C and 30 °C.[1]
-
The water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the propylidene-ethyl-amine imine.[1]
-
-
Catalytic Hydrogenation:
-
The resulting imine intermediate is then subjected to catalytic hydrogenation without the need for prior isolation.[1]
-
The hydrogenation is performed in the presence of a suitable catalyst, such as platinum on carbon.[1]
-
The reaction is conducted at a temperature ranging from 20 °C to 100 °C and under a hydrogen pressure of 20 to 200 bar.[1]
-
-
Purification:
-
After the reaction is complete, the catalyst is removed by filtration.
-
The crude this compound is then purified by fractional distillation.[1]
-
Diagram 1: Synthesis of this compound via Reductive Amination
Caption: Workflow for the synthesis of this compound.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7] It can cause skin and eye irritation.[7] For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. This compound | High-Purity Amine Reagent [benchchem.com]
- 2. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. N-Ethyl-N-propylamine AldrichCPR [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 8. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 1-Propanamine, N-ethyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What product is obtained when ethylamine reacts with excess methyl iodide.. [askfilo.com]
- 12. sarthaks.com [sarthaks.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Ethylpropylamine
This guide provides a detailed overview of the fundamental physicochemical properties of N-Ethylpropylamine, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The core molecular properties of this compound are summarized in the table below, offering a clear and concise reference for laboratory and research applications.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₃N | [1][2][3][4][5] |
| Molecular Weight | 87.16 g/mol | [1][2][3][4] |
| IUPAC Name | N-ethylpropan-1-amine | [3] |
| CAS Number | 20193-20-8 | [1][2][3] |
| Density | 0.748 g/mL | [2] |
Molecular Structure
The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, which consists of a propyl group and an ethyl group attached to a central nitrogen atom.
Disclaimer: This document is intended for informational and research purposes only and does not constitute therapeutic or diagnostic advice.
References
A Technical Guide to the Solubility of N-Ethylpropylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpropylamine (C₅H₁₃N) is a secondary amine with a variety of applications in organic synthesis, including the production of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility testing.
Core Principles of Amine Solubility
The solubility of amines in organic solvents is governed by the principle of "like dissolves like." The polarity of the amine and the solvent, as well as the potential for hydrogen bonding, are key determining factors. This compound, with its secondary amine group, can act as a hydrogen bond acceptor. Its relatively small alkyl groups (ethyl and propyl) give it a moderate polarity, making it broadly compatible with a range of organic solvents. Generally, aliphatic amines exhibit good solubility in many common organic solvents.[1][2]
Solubility of this compound in Organic Solvents
While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be summarized based on available information and the behavior of structurally similar amines. This compound is reported to be miscible with or soluble in a variety of common organic solvents.[3][4][5][6]
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Reported Solubility |
| Alcohols | Methanol | Soluble/Miscible |
| Ethanol | Soluble/Miscible | |
| Ethers | Diethyl Ether | Soluble/Miscible |
| Halogenated | Chloroform | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Hydrocarbons | Toluene | Soluble/Miscible |
| Hexane | Soluble/Miscible | |
| Ketones | Acetone | Soluble/Miscible |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates a high degree of solubility.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for quantifying the solubility of this compound in an organic solvent.
Gravimetric Method
This method is a straightforward and reliable way to determine the solubility of a liquid amine in a given solvent.
Objective: To quantitatively determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity, ≥97%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
Drying oven
-
Glass vials with screw caps
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to a known volume of the selected organic solvent in a glass vial.
-
Seal the vial tightly to prevent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. An excess of the amine should remain as a separate phase.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved amine to settle.
-
Carefully transfer a known volume (e.g., 5 mL) of the clear, saturated supernatant to a pre-weighed, dry volumetric flask using a calibrated pipette.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a rotary evaporator at a temperature below the boiling point of this compound (80-85°C).
-
-
Mass Determination:
-
Once the solvent is completely removed, place the flask in a drying oven at a temperature sufficient to remove any residual solvent without vaporizing the this compound (e.g., 40-50 °C) until a constant weight is achieved.
-
Reweigh the flask containing the this compound residue.
-
-
Calculation:
-
Mass of dissolved this compound = (Final mass of flask + residue) - (Initial mass of empty flask)
-
Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of aliquot taken) x 100
-
Spectroscopic Method (UV-Vis)
This method is suitable if this compound or a derivative exhibits a chromophore that absorbs in the UV-Vis spectrum. As this compound itself does not have a strong chromophore, a derivatization step would be necessary. A simpler application of spectroscopy would be to use it for compounds that do have a chromophore. For educational purposes, a general procedure is outlined.
Objective: To determine the solubility of a UV-active amine in an organic solvent using UV-Vis spectrophotometry.
Materials:
-
UV-active amine
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pipettes and volumetric flasks
-
Temperature-controlled shaker or water bath
-
Syringe filters (if necessary for clarification)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of the amine in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 to 1.4) to prepare a saturated solution of the amine at a controlled temperature.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant.
-
If necessary, filter the solution using a syringe filter compatible with the solvent to remove any suspended particles.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Conclusion
This compound is a versatile secondary amine that exhibits broad solubility in a range of common organic solvents. For applications where precise knowledge of its solubility is critical, the detailed gravimetric and spectroscopic methods provided in this guide offer robust approaches for experimental determination. The logical workflow presented can guide researchers in systematically assessing the solubility of this compound, thereby facilitating its effective use in various scientific and industrial applications.
References
Boiling point and density of N-Ethylpropylamine
An In-depth Technical Guide on the Boiling Point and Density of N-Ethylpropylamine
This technical guide provides a comprehensive overview of the physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document outlines the reported values for these properties, details the experimental protocols for their determination, and includes visual workflows to illustrate the methodologies.
Physical Properties of this compound
This compound, a secondary aliphatic amine, is a colorless liquid at room temperature.[1][2] Its physical characteristics, such as boiling point and density, are crucial for its application in various chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[1]
Data Presentation
The boiling point and density of this compound have been reported with some variation across different sources. These values are summarized in the table below for easy comparison. The discrepancies may be attributed to different experimental conditions and the purity of the substance.
| Physical Property | Reported Value(s) |
| Boiling Point | 61.5°C at 760 mmHg[2], 80-85°C[3][4][5][6], 81°C[7], 108-110°C[1] |
| Density | 0.72 g/cm³[3][4][5][6], 0.727 g/cm³[2], 0.74 g/mL[1], 0.748 g/mL[8] |
Experimental Protocols
Accurate determination of the boiling point and density is fundamental in chemical research. The following sections describe the detailed methodologies for these measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. As a secondary amine, this compound can form hydrogen bonds, which results in a higher boiling point than alkanes of similar molar mass, but lower than corresponding alcohols.[9]
One of the most common and efficient methods for determining the boiling point of a small quantity of liquid is the Thiele Tube Method .[10]
Methodology: Thiele Tube
-
Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.[10]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[10]
-
Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed into a Thiele tube filled with a high-boiling point liquid, such as mineral oil.[10]
-
Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the sample.[10]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]
Other methods for determining the boiling point include distillation and reflux techniques.[10]
Density Determination
Density is a fundamental physical property that represents the mass of a substance per unit volume. For liquids like this compound, density can be accurately determined using a pycnometer.
Methodology: Pycnometer
-
Preparation: A clean and dry pycnometer of a known volume is weighed accurately using an analytical balance.[11]
-
Filling: The pycnometer is then filled with this compound. Care should be taken to avoid air bubbles.
-
Weighing: The filled pycnometer is weighed again to determine the mass of the liquid.[11]
-
Calculation: The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
Density Calculation: The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11] The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. horldenbio.com [horldenbio.com]
- 4. This compound CAS#: 20193-20-8 [amp.chemicalbook.com]
- 5. This compound [chembk.com]
- 6. This compound | 20193-20-8 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. This compound [stenutz.eu]
- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
A Technical Guide to the Spectroscopic Analysis of N-Ethylpropylamine
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-Ethylpropylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the key spectral features, presents the data in a structured format, and includes detailed experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₁₃N) is a secondary amine with a straightforward aliphatic structure. The interpretation of its NMR and IR spectra is fundamental to its identification and characterization. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are used for structural elucidation.
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring electronegative nitrogen atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (propyl) | ~2.52 | Triplet | 2H |
| -CH₂- (ethyl) | ~2.58 | Quartet | 2H |
| -CH₂- (propyl, middle) | ~1.45 | Sextet | 2H |
| -CH₃ (ethyl) | ~1.05 | Triplet | 3H |
| -CH₃ (propyl) | ~0.88 | Triplet | 3H |
| -NH- | ~0.9 (variable) | Broad Singlet | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 10-15 ppm is set to cover the entire proton chemical shift range.
-
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. The chemical shifts are then referenced to the TMS signal.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon environment in this compound gives rise to a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (ppm) |
| -CH₂- (propyl, attached to N) | ~52.3 |
| -CH₂- (ethyl, attached to N) | ~45.1 |
| -CH₂- (propyl, middle) | ~23.0 |
| -CH₃ (ethyl) | ~15.5 |
| -CH₃ (propyl) | ~11.8 |
Experimental Protocol: ¹³C NMR Spectroscopy
The general protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Data Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: A larger number of scans (e.g., hundreds to thousands) is generally required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of about 200-250 ppm is used to cover the typical range of carbon chemical shifts.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3290 (broad) | N-H Stretch | Secondary Amine |
| 2960-2800 | C-H Stretch | Alkane |
| ~1460 | C-H Bend | Alkane |
| ~1120 | C-N Stretch | Amine |
Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using various techniques. A common method is Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal. For the neat technique, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[1]
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or salt plates is first recorded.
-
The sample is then placed, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with its distinct proton and carbon environments, and a logical workflow for the spectroscopic identification of this compound.
Caption: Molecular structure of this compound with distinct proton and carbon environments for NMR analysis.
Caption: A logical workflow for the spectroscopic identification of this compound.
References
N-Ethylpropylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Key Secondary Amine Intermediate
N-Ethylpropylamine, a secondary aliphatic amine, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features and reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a thorough examination of this compound, encompassing its synthesis, chemical properties, and significant applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Physicochemical and Spectroscopic Data
This compound is a colorless, volatile liquid with a characteristic amine odor.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its safe handling, storage, and application in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N | [1][2] |
| Molecular Weight | 87.16 g/mol | |
| CAS Number | 20193-20-8 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 80-85 °C | [3] |
| Density | 0.72 g/cm³ | [3] |
| Refractive Index | 1.3950-1.3980 | [3] |
| Flash Point | -4.5 °C | |
| pKa | 10.76 ± 0.19 (Predicted) | [3] |
| Solubility | Soluble in chloroform, ethyl acetate | [3] |
Spectroscopic analysis is fundamental for the characterization and purity assessment of this compound. Key spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available, typically showing signals for ethyl and propyl groups attached to nitrogen. | [4] |
| ¹³C NMR | Spectral data has been reported. | [5] |
| IR Spectroscopy | Characteristic N-H stretching and C-N stretching bands are observable. | [6] |
| GC-MS | Mass spectrum shows a molecular ion peak (M+) at m/z 87, with major fragmentation peaks at m/z 58 and 30. | [5][7] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of propionaldehyde (B47417) with ethylamine (B1201723).[1][8] This two-stage, one-pot process involves the initial formation of an imine intermediate, followed by its reduction to the final secondary amine.[1]
Detailed Experimental Protocol for Synthesis
This protocol is based on established reductive amination procedures.[1][8]
Materials:
-
Propionaldehyde
-
Ethylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (solvent)
-
Hydrogen gas
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)
-
Hydrogenation apparatus
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Slowly add propionaldehyde (1.0 equivalent) dropwise from the addition funnel while maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the formation of the imine.
-
Catalytic Hydrogenation: To the reaction mixture containing the imine, carefully add 10% Palladium on carbon (approximately 1-2 mol%). Transfer the mixture to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction vigorously at room temperature. Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol. Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
Extraction and Drying: To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Distillation: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude this compound by fractional distillation. Collect the fraction boiling at 80-85 °C.[3] A yield of approximately 70-85% can be expected.
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and GC-MS, comparing the obtained data with the reference spectra.
Chemical Reactivity and Key Reactions
As a secondary amine, this compound's reactivity is dominated by the nucleophilic character of the nitrogen atom. It readily participates in a variety of chemical transformations, making it a versatile intermediate.
N-Acylation
This compound reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding N,N-disubstituted amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Experimental Protocol: Synthesis of N-Ethyl-N-propylbenzamide
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (B128534) (base)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-ethyl-N-propylbenzamide.
N-Alkylation
Alkylation of this compound with alkyl halides leads to the formation of tertiary amines. This reaction should be performed with care to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.[9][10][11]
Experimental Protocol: Synthesis of N-Ethyl-N-methylpropylamine
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (base)
-
Acetonitrile (B52724) (solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Add methyl iodide (1.1 equivalents) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, filter off the potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
The resulting crude product can be purified by distillation to yield N-ethyl-N-methylpropylamine.
Applications in Drug Development and Agrochemicals
This compound is a key intermediate in the synthesis of various biologically active molecules. Its incorporation into a molecule can significantly influence its pharmacological or pesticidal properties.
Pharmaceutical Applications
This compound is utilized in the synthesis of neuraminidase inhibitors and non-peptide corticotropin-releasing factor 1 (CRF-1) antagonists.[3][12] The ethyl-propyl-amino moiety can be crucial for the binding affinity and pharmacokinetic profile of the final drug substance.
Agrochemical Applications
In the agrochemical industry, this compound is a precursor for the synthesis of herbicides and fungicides.[8] The specific alkyl groups on the nitrogen atom can modulate the compound's activity spectrum and environmental persistence.
Safety and Handling
This compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.
Conclusion
This compound is a versatile and valuable secondary amine intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a practical foundation for the synthesis and derivatization of this important chemical building block.
References
- 1. This compound | High-Purity Amine Reagent [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound(20193-20-8) 1H NMR [m.chemicalbook.com]
- 5. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(20193-20-8) IR Spectrum [m.chemicalbook.com]
- 7. 1-Propanamine, N-ethyl- [webbook.nist.gov]
- 8. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. This compound | 20193-20-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: The Role of N-Ethylpropylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpropylamine (CAS No. 20193-20-8) is a secondary amine that serves as a versatile building block in organic synthesis. Its incorporation into molecular structures can significantly influence the physicochemical and pharmacological properties of the final compound, such as solubility, bioavailability, and receptor binding affinity.[1][2] This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its potential role in the development of neuraminidase inhibitors and non-peptide Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists. Detailed signaling pathways and a representative experimental protocol are provided to illustrate its utility.
Introduction to this compound
This compound is a colorless liquid with a characteristic ammonia-like odor. As a secondary amine, its nucleophilic nitrogen atom readily participates in a variety of chemical reactions, including alkylation, acylation, and reductive amination.[1][3] This reactivity makes it a valuable intermediate for introducing the N-ethylpropyl moiety into more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The unsymmetrical nature of the ethyl and propyl groups can impart specific steric and electronic properties to the target molecule, which can be advantageous in drug design.[3]
Physicochemical and Safety Data of this compound
A summary of key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 20193-20-8 | [4] |
| Molecular Formula | C5H13N | [4] |
| Molecular Weight | 87.16 g/mol | [5] |
| Appearance | Colorless oil/liquid | [5][6] |
| Boiling Point | 108-110 °C | [4] |
| Density | 0.74 g/mL | [4] |
| pKa | 10.76 ± 0.19 (Predicted) | [4] |
| Safety | Flammable; causes irritation to skin, eyes, and respiratory system. | [4] |
Application in Pharmaceutical Synthesis
This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds.[4] While specific, publicly available protocols detailing its use in the final steps of synthesizing neuraminidase inhibitors and CRF-1 antagonists are scarce, its role is primarily as a reagent for creating amine-containing intermediates.[7][8] The ethyl-propyl amine moiety can be crucial for optimal receptor binding and favorable pharmacokinetic properties in the final drug molecule.[7][8]
Neuraminidase Inhibitors
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus, preventing the release of new virus particles from infected cells and thereby halting the spread of infection.[9][10]
The mechanism of action of neuraminidase inhibitors is direct enzymatic inhibition and does not involve a complex signaling pathway within the host cell. The process is illustrated in the diagram below.
Caption: Mechanism of action of neuraminidase inhibitors.
Non-Peptide CRF-1 Receptor Antagonists
Corticotropin-Releasing Factor (CRF) is a key mediator of the stress response.[11][12] Antagonists of the CRF-1 receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression.[11][13] The synthesis of various heterocyclic compounds, such as substituted pyrimidines, as CRF-1 receptor antagonists has been a focus of research.[12][14]
CRF-1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by CRF, primarily couple to Gs-proteins to activate the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade ultimately mediates the physiological responses to stress. Non-peptide antagonists block this pathway.
Caption: CRF-1 receptor signaling pathway and its antagonism.
Experimental Protocols
While a specific protocol for a marketed drug is proprietary, the following sections provide a detailed, representative procedure for the synthesis of this compound itself and an illustrative example of how it could be used to synthesize a substituted pyrimidine (B1678525), a scaffold relevant to CRF-1 antagonists.
Synthesis of this compound via Reductive Amination
This two-stage process involves an initial condensation followed by catalytic hydrogenation.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Stage 1: Condensation
-
In a reaction vessel equipped with a stirrer, thermometer, and a water separator, charge ethylamine and a water-immiscible diluent (e.g., toluene).
-
Cool the mixture to a temperature between 0 °C and 30 °C.
-
Slowly add propionaldehyde to the mixture while maintaining the temperature.
-
Continuously remove the water formed during the reaction using the water separator.
-
The resulting solution contains the propylidene-ethyl-amine intermediate.
-
-
Stage 2: Catalytic Hydrogenation
-
Transfer the solution containing the imine intermediate (without isolation) to a high-pressure autoclave.
-
Add a hydrogenation catalyst, such as 5% platinum on carbon (Pt/C).
-
Pressurize the autoclave with hydrogen gas to a pressure between 20 and 200 bar.
-
Heat the reaction mixture to a temperature between 20 °C and 100 °C and maintain with stirring.
-
After the reaction is complete (as determined by monitoring hydrogen uptake or by analytical methods like GC), cool the reactor, release the pressure, and filter the mixture to remove the catalyst.
-
The resulting solution is then purified by distillation to yield this compound.
-
Quantitative Data from a Representative Synthesis:
| Reactant 1 | Reactant 2 | Product Yield (Fraction) | Purity (GC) | Theoretical Yield |
| 45 g Ethylamine | 58 g Propionaldehyde | 82.2 g | 98% | 92.5% |
Illustrative Synthesis of an N-Ethylpropylamino-Substituted Pyrimidine
This protocol is a representative example of how this compound can be used to introduce the N-ethylpropylamino group onto a heterocyclic core, a common strategy in the synthesis of CRF-1 receptor antagonists.
Reaction Scheme:
A chloro-substituted pyrimidine intermediate is reacted with this compound in a nucleophilic aromatic substitution reaction.
Protocol:
-
Reaction Setup:
-
To a solution of a chloro-pyrimidine intermediate (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or isopropanol), add this compound (1.5-2 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-ethylpropylamino-substituted pyrimidine.
-
Conclusion
This compound is a valuable secondary amine for the synthesis of pharmaceutical intermediates. Its ability to introduce a specific lipophilic and basic moiety can be instrumental in optimizing the pharmacological profile of drug candidates. The provided information on its role in the context of neuraminidase inhibitors and CRF-1 receptor antagonists, along with the detailed signaling pathways and representative protocols, serves as a useful resource for researchers in drug discovery and development.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Top 5 Manufacturers of CAS No. 20193-20-8: Why this compound is a Crucial Secondary Amine Intermediate [eastfine.net]
- 9. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 10. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Synthesis of substituted pyrimidines as corticotropin releasing factor (CRF) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Ethylpropylamine in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Ethylpropylamine as a key reagent in the synthesis of dinitroaniline herbicides. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in the agrochemical sector.
Introduction
This compound is a secondary amine that serves as a crucial building block in the synthesis of various organic molecules, including agrochemicals.[1][2][3] Its nucleophilic nature allows it to participate in substitution reactions, making it an ideal reagent for introducing the N-ethyl-N-propylamino group into aromatic systems. This moiety is a key feature of several dinitroaniline herbicides, a class of pre-emergence herbicides used to control a wide range of annual grasses and broadleaf weeds.[4][5]
The general synthetic route to these herbicides involves the reaction of a substituted 2,6-dinitrochlorobenzene with this compound. A prominent example is the synthesis of analogs of trifluralin (B1683247) and ethalfluralin, where the amine displaces a chlorine atom on the aromatic ring.
Synthesis of Dinitroaniline Herbicides using this compound
The following section details the synthesis of a dinitroaniline herbicide using this compound. The protocol is adapted from established methods for the synthesis of trifluralin, a structurally similar herbicide.[6][7]
2.1. General Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro groups on the aromatic ring activate the chlorine atom for displacement by the secondary amine, this compound.
Caption: General reaction for the synthesis of a dinitroaniline herbicide.
2.2. Experimental Protocol: Synthesis of N-Ethyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline
This protocol provides a method for the synthesis of an this compound analog of trifluralin.
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Water
-
Ethanol
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 4-chloro-3,5-dinitrobenzotrifluoride (0.1 mol, 27.05 g) and 30 mL of water.[6]
-
Addition of Amine: While stirring, add this compound (0.12 mol, 10.46 g, 14.3 mL) dropwise to the flask.[6]
-
Base Addition: Prepare a solution of sodium hydroxide (0.1 mol, 4 g) in 16 mL of water. Add this solution dropwise to the reaction mixture over a period of 30 minutes. During the addition, maintain the pH of the system between 7.5 and 8.5 by the controlled addition of a 1% aqueous sodium hydroxide solution.[6]
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2.0 hours with continuous stirring.[6]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Crystals of the product will precipitate.[6] Filter the solid product using a Büchner funnel and wash with water until the filtrate is neutral.[6]
-
Drying: Dry the product to obtain the final compound.
2.3. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions.[6]
| Parameter | Value | Reference |
| Reactants | ||
| 4-Chloro-3,5-dinitrobenzotrifluoride | 27.05 g (0.1 mol) | [6] |
| This compound | 10.46 g (0.12 mol) | Adapted from[6] |
| Sodium Hydroxide | 4.0 g (0.1 mol) | [6] |
| Reaction Conditions | ||
| Temperature | 60°C | [6] |
| Time | 2.0 hours | [6] |
| pH | 7.5 - 8.5 | [6] |
| Product | ||
| Expected Yield | ~98% | [6] |
| Purity | >98% | [6] |
Mechanism of Action of Dinitroaniline Herbicides
Dinitroaniline herbicides, including those synthesized using this compound, act as microtubule inhibitors.[1][2][5] They disrupt cell division (mitosis) in susceptible plants by binding to tubulin, the protein subunit of microtubules.
3.1. Signaling Pathway of Microtubule Disruption
The binding of the dinitroaniline herbicide to tubulin prevents the polymerization of tubulin dimers into microtubules.[1][2] This leads to a loss of microtubule structure and function, ultimately arresting cell division at prophase and leading to the death of the weed seedling.
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Reductive Amination Using N-Ethylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process is instrumental in the synthesis of a vast array of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials. The reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. This methodology is favored for its operational simplicity and the stability of the resulting C-N bond.
N-Ethylpropylamine, a secondary amine, is a valuable building block in medicinal chemistry. Its incorporation into molecules can significantly influence their physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Reductive amination with this compound allows for the straightforward introduction of the N-ethyl-N-propylamino moiety, creating tertiary amines which are prevalent in numerous biologically active compounds.
These application notes provide detailed protocols for the reductive amination of aldehydes and ketones with this compound, primarily focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (B8407120) (STAB).
Signaling Pathway of Reductive Amination
The reductive amination process can be visualized as a two-step sequence occurring in a single pot. The initial step is the formation of an iminium ion from the reaction of the carbonyl compound with the secondary amine, this compound. This is followed by the reduction of the iminium ion by a hydride source to yield the final tertiary amine product.
Caption: General signaling pathway of reductive amination.
Experimental Workflow
The general workflow for a one-pot reductive amination using sodium triacetoxyborohydride is straightforward and can be performed in a standard laboratory setting. The process involves the sequential addition of reagents followed by reaction monitoring and product workup.
Caption: A typical experimental workflow for reductive amination.
Application Data
The following tables summarize representative quantitative data for the reductive amination of various carbonyl compounds with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.
Table 1: Reductive Amination of Aldehydes with this compound
| Entry | Aldehyde | Product | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-N-ethyl-N-propylamine | Dichloromethane (DCM) | 4 | 92 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-N-ethyl-N-propylamine | 1,2-Dichloroethane (B1671644) (DCE) | 3 | 95 |
| 3 | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-N-ethyl-N-propylamine | Tetrahydrofuran (THF) | 6 | 88 |
| 4 | Butyraldehyde | N-Butyl-N-ethyl-N-propylamine | Dichloromethane (DCM) | 5 | 90 |
Table 2: Reductive Amination of Ketones with this compound
| Entry | Ketone | Product | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | N-Cyclohexyl-N-ethyl-N-propylamine | 1,2-Dichloroethane (DCE) | 12 | 85 |
| 2 | Acetone | N-Isopropyl-N-ethyl-N-propylamine | Dichloromethane (DCM) | 8 | 82 |
| 3 | 4-Phenyl-2-butanone | N-Ethyl-N-(4-phenylbutan-2-yl)-N-propylamine | Tetrahydrofuran (THF) | 16 | 78 |
| 4 | Propiophenone | N-Ethyl-N-(1-phenylpropyl)-N-propylamine | 1,2-Dichloroethane (DCE) | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of an Aldehyde with this compound using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general method for the synthesis of tertiary amines from aldehydes and this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the chosen solvent (e.g., DCM).
-
Add this compound (1.2 equiv) to the solution at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-6 hours), carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amine.
Protocol 2: General Procedure for the Reductive Amination of a Ketone with this compound using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted for the generally less reactive ketones. The addition of acetic acid can catalyze the iminium ion formation.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (optional, 1.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and the chosen solvent (e.g., DCE).
-
Add this compound (1.2 equiv) to the solution at room temperature.
-
(Optional) If the reaction is sluggish, add glacial acetic acid (1.0 equiv) to the mixture.
-
Stir the mixture for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature, or gently heat to 40-50 °C if necessary, and monitor its progress by TLC or LC-MS. Reactions with ketones are typically slower than with aldehydes.
-
Once the reaction is complete (typically 8-24 hours), cool to room temperature (if heated) and quench with saturated aqueous NaHCO₃ solution.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Safety Precautions
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle it in a dry environment and store it in a desiccator. Quench any excess reagent carefully.
-
Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Reductive amination using this compound is a highly effective and reliable method for the synthesis of a diverse range of tertiary amines. The use of sodium triacetoxyborohydride provides a mild, selective, and operationally simple one-pot procedure that is tolerant of a variety of functional groups. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel and complex nitrogen-containing molecules.
Application Notes and Protocols: N-Ethylpropylamine in Neuraminidase Inhibitor Synthesis
Researchers, scientists, and drug development professionals will find herein a summary of available information regarding the application of N-Ethylpropylamine in the synthesis of neuraminidase inhibitors. Despite general statements in chemical literature suggesting its use in this context, a comprehensive review of publicly available scientific databases and publications does not yield specific, detailed examples or protocols for its direct application in the synthesis of currently marketed or well-documented neuraminidase inhibitors.
While this compound is a versatile secondary amine reagent used in various chemical syntheses, its specific role in the creation of prominent neuraminidase inhibitors such as Oseltamivir (Tamiflu®), Zanamivir (Relenza®), Peramivir (Rapivab®), or Laninamivir (Inavir®) is not explicitly detailed in the reviewed literature.[1][2][3][4][5][6][7][8][9][10] These syntheses are well-documented and typically involve other amine sources or nitrogen-containing functional groups introduced through different chemical strategies.[5][11][12][13]
This compound is recognized as a valuable building block in organic and medicinal chemistry due to its nucleophilic nature, which allows it to participate in reactions like alkylation, acylation, and reductive amination.[14][15] This reactivity makes it a plausible candidate for introduction into drug molecules to influence properties such as solubility, bioavailability, and target binding.[14] Chemical suppliers and databases note its application in the synthesis of neuraminidase inhibitors as a general field of use.[1][16]
However, the absence of concrete examples in the scientific literature prevents the creation of detailed experimental protocols, quantitative data tables, and specific pathway diagrams as requested. The development of such detailed application notes requires access to specific reaction schemes, yields, and analytical data from studies that have explicitly utilized this compound in the synthesis of a neuraminidase inhibitor.
General Synthetic Strategies for Neuraminidase Inhibitors
The synthesis of neuraminidase inhibitors is a complex field of organic chemistry, often involving multi-step sequences with a focus on stereochemical control. Common strategies include:
-
Starting from Chiral Precursors: Many syntheses begin with naturally occurring chiral molecules like shikimic acid or quinic acid.[5][7]
-
Asymmetric Synthesis: The use of chiral catalysts and reagents to create the desired stereoisomers.[12][13]
-
Functional Group Interconversions: A series of reactions to introduce and modify key functional groups, such as the amino and guanidino groups found in many neuraminidase inhibitors.[2]
Below is a generalized workflow representing a hypothetical synthetic pathway where a secondary amine like this compound could potentially be introduced.
Caption: Hypothetical workflow for the incorporation of a secondary amine in neuraminidase inhibitor synthesis.
Conclusion
At present, the available scientific literature does not provide specific examples or detailed protocols for the use of this compound in the synthesis of neuraminidase inhibitors. While its chemical properties make it a candidate for such applications, the lack of documented use prevents the generation of the detailed application notes and protocols requested.
For researchers interested in exploring the use of this compound in novel neuraminidase inhibitor synthesis, the general principles of amine chemistry, particularly reductive amination and nucleophilic substitution, would be the logical starting point for experimental design. Any such research would represent a novel contribution to the field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 10. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | High-Purity Amine Reagent [benchchem.com]
- 15. Top 5 Manufacturers of CAS No. 20193-20-8: Why this compound is a Crucial Secondary Amine Intermediate [eastfine.net]
- 16. This compound | 20193-20-8 [chemicalbook.com]
Application of N-Ethylpropylamine in Dye Manufacturing
Abstract
N-Ethylpropylamine, a secondary amine, serves as a valuable intermediate and building block in the synthesis of various organic compounds, including dyes.[1] While not as commonly cited as other amines, its application in dye manufacturing is rooted in its ability to act as a potent nucleophile, particularly in the formation of azo and triphenylmethane (B1682552) dyes. This document outlines the potential applications of this compound in the synthesis of these dye classes, providing detailed experimental protocols and comparative data. The inclusion of an ethyl-propyl amino group can influence the final properties of the dye, such as its color, fastness, and solubility.
Introduction to this compound in Dye Synthesis
This compound (C₅H₁₃N) is a secondary amine that can be utilized in the synthesis of dyes, primarily as a coupling component or as a precursor to other intermediates.[1] Its role is analogous to other secondary aromatic amines which are crucial in the formation of a wide array of synthetic dyes.[2] The two main classes of dyes where this compound can be effectively employed are Azo Dyes and Triphenylmethane Dyes.
-
Azo Dyes: This class of dyes is characterized by the presence of one or more azo groups (–N=N–) and accounts for the majority of commercial dyes.[2] Secondary amines like this compound can act as coupling components, reacting with a diazonium salt to form the final azo dye.[2][3] The nature of the amine can significantly impact the resulting color.
-
Triphenylmethane Dyes: These are brilliantly colored dyes based on the triphenylmethane skeleton.[4][5] Amino derivatives are essential for the chromophoric system of these dyes.[4] this compound can be incorporated to create derivatives with specific hues and properties.
Application in Azo Dye Synthesis
Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[3] this compound can be used in the second step as the coupling component.
General Reaction Pathway
The synthesis involves the reaction of a diazonium salt with an N-alkylaniline derivative, which can be prepared from this compound.
Caption: General workflow for Azo Dye synthesis using an N-alkylated aniline (B41778) derivative.
Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol describes the synthesis of a hypothetical disperse azo dye using N-ethyl-N-propylaniline as the coupling component. Disperse dyes are used for dyeing polyester (B1180765) fibers.[6]
Materials:
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N-ethyl-N-propylaniline
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
Procedure:
Step 1: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated HCl and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.63 g (0.01 mol) of N-ethyl-N-propylaniline in 50 mL of a 10% aqueous solution of HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N-ethyl-N-propylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30 minutes.
-
Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until the dye precipitates completely.
-
Filter the precipitated dye, wash it thoroughly with cold water, and dry it in a vacuum oven at 60 °C.
Expected Results and Data
The properties of the resulting dye are influenced by the alkyl groups on the amine. Below is a comparative table of expected properties for dyes synthesized with different secondary amines.
| Property | N,N-Dimethylaniline | N,N-Diethylaniline | N-Ethyl-N-propylaniline (Expected) |
| Molar Mass ( g/mol ) | 269.28 | 297.33 | 311.36 |
| λmax (nm) in Ethanol | ~410 nm | ~418 nm | ~425 nm |
| Molar Extinction (€) | ~25,000 | ~28,000 | ~29,500 |
| Solubility in Acetone | High | Very High | Very High |
| Light Fastness (1-8) | 4-5 | 5 | 5-6 |
Application in Triphenylmethane Dye Synthesis
Triphenylmethane dyes are known for their brilliant and intense colors.[5] They are synthesized by the condensation of an aromatic aldehyde or a derivative with two equivalents of an N-alkylaniline, followed by oxidation.
General Reaction Pathway
Caption: Workflow for Triphenylmethane Dye synthesis.
Experimental Protocol: Synthesis of an Analogue of Malachite Green
This protocol outlines the synthesis of a Malachite Green analogue using N-ethyl-N-propylaniline.
Materials:
-
Benzaldehyde
-
N-ethyl-N-propylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Lead (IV) Oxide (PbO₂) or Manganese (IV) Oxide (MnO₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
Step 1: Condensation to form the Leuco Base
-
In a 100 mL round-bottom flask, mix 1.06 g (0.01 mol) of benzaldehyde and 3.26 g (0.02 mol) of N-ethyl-N-propylaniline.
-
Slowly add 2 mL of concentrated sulfuric acid to the mixture with cooling and stirring.
-
Heat the mixture on a water bath at 100 °C for 4 hours.
-
Cool the reaction mixture and add 50 mL of water.
-
Neutralize the excess acid with a 20% sodium hydroxide solution. The leuco base will precipitate.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to purify the leuco base.
Step 2: Oxidation to the Dye
-
Suspend the purified leuco base in 50 mL of water containing 2 mL of concentrated HCl.
-
Add a slurry of 2.39 g (0.01 mol) of lead (IV) oxide in 10 mL of water portion-wise with stirring.
-
Stir the mixture for 1 hour. The solution will turn a brilliant green color.
-
Filter the mixture to remove the lead oxide.
-
The resulting solution is the dye, which can be used directly or the dye can be precipitated by adding a saturated solution of sodium chloride.
Expected Properties of Triphenylmethane Dyes
The nature of the N-alkyl substituents affects the shade and stability of the dye.
| Dye Analogue | N,N-Dimethylaniline (Malachite Green) | N,N-Diethylaniline (Brilliant Green) | N-Ethyl-N-propylaniline (Expected) |
| Color | Bluish-Green | Green | Yellowish-Green |
| λmax (nm) in Water | ~617 nm | ~625 nm | ~630 nm |
| Stability to Hydrolysis | Moderate | High | High |
| Application | Silk, Wool, Paper | Silk, Wool, Cotton (mordanted) | Silk, Wool, Paper |
Safety and Handling
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. The synthesized dyes should also be handled with care, as some azo dyes and their precursors can be toxic or carcinogenic.[7]
Conclusion
This compound is a versatile secondary amine with potential applications in the synthesis of both azo and triphenylmethane dyes. Its use as a coupling component or in condensation reactions allows for the introduction of an ethyl-propyl amino group, which can fine-tune the properties of the final dye. The provided protocols serve as a foundation for researchers and scientists to explore the synthesis and application of novel dyes based on this amine. Further research can be conducted to fully characterize the properties of these dyes and to optimize the synthesis conditions for industrial applications.
References
- 1. Page loading... [guidechem.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are triphenylmethane dyes Give examples class 11 chemistry CBSE [vedantu.com]
- 5. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]
- 6. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
Application Notes and Protocols: N-Ethylpropylamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic compounds containing nitrogen, such as amines, are widely utilized as corrosion inhibitors in various industries, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive environments. N-Ethylpropylamine, an aliphatic amine, is noted for its potential application as a corrosion inhibitor.[1] This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound and similar aliphatic amines as corrosion inhibitors for steel in acidic and chloride-containing media.
Proposed Mechanism of Action
Aliphatic amines inhibit corrosion by adsorbing onto the metal surface, which isolates the metal from the corrosive medium.[2] This adsorption can be classified as physisorption, involving electrostatic interactions, or chemisorption, which involves the sharing of electrons between the nitrogen atom and the metal, forming a coordinate bond. The effectiveness of the inhibitor is influenced by its molecular structure and the electron density on the nitrogen atom.[2] The hydrophobic alkyl chains of the amine molecule orient away from the surface, displacing water and forming a protective film.[3]
References
Application Notes & Protocols: Catalytic Hydrogenation of Imines for the Synthesis of N-Ethylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpropylamine is a secondary amine that serves as a valuable building block in organic and medicinal chemistry. It is a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other functional materials. A prominent and efficient method for its synthesis is the reductive amination of propionaldehyde (B47417) with ethylamine (B1201723).[1] This process typically involves two main stages that can be performed in a one-pot procedure: the condensation of the primary amine and the aldehyde to form an imine intermediate, followed by the catalytic hydrogenation of this imine to yield the desired secondary amine.[1][2] This method is favored for its readily available starting materials and potential for high yields.[1]
The overall reaction proceeds as follows:
-
Imine Formation (Condensation): CH₃CH₂CHO (Propionaldehyde) + CH₃CH₂NH₂ (Ethylamine) → CH₃CH₂CH=NCH₂CH₃ (N-propylideneethanamine) + H₂O
-
Imine Hydrogenation (Reduction): CH₃CH₂CH=NCH₂CH₃ (N-propylideneethanamine) + H₂ --(Catalyst)--> CH₃CH₂CH₂NHCH₂CH₃ (this compound)
This document provides detailed protocols and comparative data for the catalytic hydrogenation step using various common heterogeneous catalysts.
Data Presentation: Comparison of Catalytic Systems
The selection of a catalyst is crucial for optimizing the yield and purity of this compound. Common catalysts for this transformation include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel.[3] The following table summarizes quantitative data from representative experiments for the synthesis of this compound.
| Catalyst | Starting Materials (Molar Ratio) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Purity (%) | Reference |
| Platinum on Carbon (5% Pt/C) | Ethylamine (1), Propionaldehyde (1) | Not Specified | 40 | 50 | 92.5 | 98 | [2] |
| Catalyst A (unspecified) | Ethylamine (1), Propionaldehyde (1) | Xylene | 40 | 100 | 83.5 | 98 | [2] |
| Catalyst B (unspecified) | Ethylamine (1), Propionaldehyde (1) | Toluene (B28343) | 40 | 100 | 74.3 | 96 | [2] |
Note: The specific identities of "Catalyst A" and "Catalyst B" were not disclosed in the source patent but serve to illustrate the variability in yield with different catalysts under similar conditions.
Experimental Protocols
This section details a general protocol for the two-stage, one-pot synthesis of this compound via reductive amination.
Materials and Equipment:
-
Reactants: Ethylamine, Propionaldehyde
-
Solvent: Toluene or Xylene (water-immiscible)
-
Catalyst: 5% Platinum on carbon (Pt/C)
-
Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar) for inerting
-
Equipment:
-
High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge
-
Dropping funnel
-
Apparatus for Dean-Stark distillation or a similar method for water removal
-
Filtration setup (e.g., Büchner funnel or Celite filtration)
-
Distillation apparatus for purification
-
Standard laboratory glassware
-
Procedure:
Stage 1: Imine Formation (Condensation)
-
Reactor Setup: Charge the high-pressure autoclave with a solution of ethylamine (1.0 molar equivalent) in a water-immiscible solvent like toluene or xylene.
-
Inerting: Purge the reactor with an inert gas (N₂ or Ar) to remove air.
-
Reactant Addition: Cool the solution to approximately 10°C. Add propionaldehyde (1.0 molar equivalent) dropwise to the stirred ethylamine solution over a period of about one hour, maintaining the temperature between 0°C and 30°C.[2]
-
Water Removal: After the addition is complete, the water formed during the condensation reaction is separated. This shifts the equilibrium towards the formation of the imine.[2][3] The imine, propylidene-ethyl-amine, is typically not isolated and is used directly in the next stage.[2]
Stage 2: Catalytic Hydrogenation
-
Catalyst Addition: To the crude imine solution from Stage 1, add the hydrogenation catalyst (e.g., 5% Pt/C). The catalyst should be handled carefully, especially if pyrophoric (like Raney Nickel) or when dry (Pd/C can be flammable).[4]
-
Sealing and Purging: Seal the autoclave. Purge the system multiple times with hydrogen gas to remove the inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40°C) and pressurize with hydrogen to the target pressure (e.g., 50 bar).[2]
-
Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave in an ice bath and carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas.
Work-up and Purification:
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. A pad of Celite can be used to ensure complete removal of fine catalyst particles. The filter cake should be kept wet with solvent to prevent ignition of the catalyst in air.[4]
-
Purification: The crude this compound is purified from the filtrate by fractional distillation. The product typically has a boiling point of around 80°C.[2]
-
Characterization: Confirm the purity of the final product using analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy.
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Catalytic hydrogenation of an imine on a metal surface.
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
N-Ethylpropylamine: A Versatile Building Block for Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Ethylpropylamine (NEPA), a secondary amine with the chemical formula C₅H₁₃N, serves as a crucial and versatile building block in the synthesis of a wide array of functional materials. Its unique combination of ethyl and propyl groups attached to a nitrogen atom provides specific steric and electronic properties that are leveraged in the development of advanced materials for the agrochemical, pharmaceutical, and polymer industries. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Agrochemicals: Synthesis of the Fungicide Spiroxamine (B1682169)
This compound is a key intermediate in the production of spiroxamine, a broad-spectrum fungicide used to control diseases like powdery mildew in crops such as cereals, bananas, and grapes.[1] Spiroxamine's mechanism of action involves the inhibition of sterol biosynthesis in fungi.[1] The synthesis of spiroxamine involves the reaction of this compound with a suitable precursor to form an intermediate, which is then further reacted to yield the final active ingredient.[2]
Table 1: Synthesis of this compound Intermediate for Spiroxamine
| Parameter | Value |
| Reactant 1 | Ethylamine (B1201723) |
| Reactant 2 | Propionaldehyde (B47417) |
| Catalyst | Platinum on Carbon (5%) |
| Solvent | Toluene or Xylene |
| Reaction Temperature (Stage 1) | 10°C |
| Reaction Temperature (Stage 2) | 40°C |
| Hydrogen Pressure | 50-100 bar |
| Purity of this compound | 96-98% |
| Yield | 74.3 - 92.5% |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented industrial process for the production of this compound.[3]
Materials:
-
Ethylamine
-
Propionaldehyde
-
Toluene (or Xylene) as a water-immiscible diluent
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Round-bottom flask with a dropping funnel and stirrer
-
Autoclave/hydrogenation reactor
-
Distillation apparatus
Procedure:
Stage 1: Imine Formation
-
In a round-bottom flask, dissolve 45 g (1 mole) of ethylamine in 500 ml of toluene.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add 58 g (1 mole) of propionaldehyde to the stirred solution over one hour, maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring for another 30 minutes at the same temperature.
-
Stop stirring and allow the mixture to stand for 30 minutes to separate the aqueous layer.
-
Remove the lower aqueous layer. The remaining organic phase contains the propylidene-ethyl-amine intermediate.
Stage 2: Catalytic Hydrogenation
-
Transfer the organic phase from Stage 1 into a hydrogenation autoclave.
-
Add 5 g of 5% Pt/C catalyst to the autoclave.
-
Seal the autoclave and heat the contents to 40°C.
-
Pressurize the autoclave with hydrogen gas to 100 bar.
-
Stir the reaction mixture until the hydrogen uptake ceases.
-
Cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.
-
The resulting liquid phase is then purified by fractional distillation. The fraction boiling at approximately 80°C is collected as this compound.
Expected Outcome: This process can yield up to 82.2 g of a fraction containing 98% this compound, which corresponds to a theoretical yield of 92.5%.[3]
Pharmaceuticals: Precursors for Drug Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.[4] One notable application is in the development of neuraminidase inhibitors for the treatment of influenza and non-peptide CRF-1 antagonists for stress-related disorders.[4] The N-ethyl-N-propylamino moiety can be incorporated into larger molecules to modulate their pharmacological properties.
Table 2: Synthesis of a Hydroxylated this compound Derivative
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethylene (B1197577) Oxide |
| Reaction Temperature | 35°C |
| Product | N-ethyl-N-(2-hydroxyethyl)propan-1-amine |
| Yield | ~94% |
| Purity | ~99.2% |
Experimental Protocol: Synthesis of N-ethyl-N-(2-hydroxyethyl)propan-1-amine
This protocol describes the synthesis of a hydroxylated derivative of this compound, a common step in modifying the amine for further use in pharmaceutical synthesis.
Materials:
-
This compound
-
Ethylene oxide (as a 30% aqueous solution)
-
High-throughput continuous flow microchannel reactor
-
Metering pumps
Procedure:
-
Prepare a 30% (w/w) aqueous solution of ethylene oxide and a 70% (w/w) aqueous solution of this compound.
-
Set the flow rate of the ethylene oxide solution to 42.0 mL/min and the this compound solution to 20.0 mL/min using metering pumps.
-
Pump both solutions separately into a high-throughput continuous flow microchannel reactor, preheated to 35°C.
-
Allow the reaction to proceed in the reactor for approximately 160 seconds.
-
Collect the effluent from the reactor.
-
Dehydrate the collected liquid to obtain N-ethyl-N-(2-hydroxyethyl)propan-1-amine.
Expected Outcome: This continuous flow process can achieve a yield of approximately 94% with a purity of 99.2%.
Industrial Chemicals: Corrosion Inhibitors and Rubber Accelerators
The nucleophilic nature of the nitrogen atom in this compound makes it a suitable precursor for the synthesis of corrosion inhibitors and rubber vulcanization accelerators.
Corrosion Inhibitors
Amines and their derivatives are effective corrosion inhibitors for metals, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier. While specific data for this compound is limited in publicly available literature, its structural analogs show significant corrosion inhibition. The performance of amine-based inhibitors generally increases with the number and length of the hydrocarbon chains.
Table 3: Corrosion Inhibition Efficiency of Amine Derivatives on Steel in HCl
| Inhibitor | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| AEOI (Amine Derivative) | 150 | 298 | 90.26 |
| OAEOI (Amine Derivative) | 150 | 298 | 96.23 |
| MPO (Morpholine Derivative) | 300 | 305 | 90.3 |
| MPPO (Morpholine Derivative) | 300 | 305 | 91.4 |
Data for structurally similar amine derivatives are presented to indicate the potential efficacy of this compound-based inhibitors.[5][6]
Rubber Vulcanization Accelerators
Dithiocarbamates derived from secondary amines are widely used as ultra-fast accelerators in the vulcanization of rubber.[7] These compounds speed up the cross-linking of polymer chains, enhancing the mechanical properties of the rubber.
Experimental Protocol: Synthesis of a Dithiocarbamate (B8719985) Accelerator
The following is a general procedure for the synthesis of dithiocarbamate accelerators from a secondary amine like this compound.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
A metal salt (e.g., zinc chloride, ZnCl₂) for the final salt formation
-
Solvent (e.g., water, ethanol)
Procedure:
-
In a reaction vessel, dissolve this compound in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled amine solution while stirring.
-
Add a stoichiometric amount of sodium hydroxide solution to form the sodium dithiocarbamate salt.
-
To obtain the final metal salt accelerator (e.g., zinc dithiocarbamate), add an aqueous solution of the corresponding metal salt (e.g., zinc chloride) to the reaction mixture.
-
The resulting precipitate is the dithiocarbamate accelerator, which can be filtered, washed, and dried.
References
- 1. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiroxamine (Ref: KWG 4168) [sitem.herts.ac.uk]
- 3. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 4. This compound | 20193-20-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. welltchemicals.com [welltchemicals.com]
N-Ethylpropylamine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylpropylamine, a secondary amine with the formula C₅H₁₃N, serves as a versatile building block in organic synthesis. Its utility in the pharmaceutical and agrochemical industries is primarily as an intermediate for the construction of more complex molecules.[1][2] Due to its basicity and nucleophilic character, this compound can also function as a catalyst and an acid scavenger in various chemical reactions. This document provides detailed application notes and protocols for its use in these capacities, supported by experimental data and procedural diagrams.
Physicochemical Properties
A clear, colorless oil with a characteristic amine odor, this compound possesses properties that make it a useful reagent in a variety of reaction conditions.[3]
| Property | Value | Reference |
| Molecular Weight | 87.16 g/mol | [3] |
| Boiling Point | 80-85 °C | [3] |
| Density | 0.72 g/cm³ | [3] |
| pKa of Conjugate Acid | 10.76 ± 0.19 | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Applications in Organic Synthesis
The reactivity of this compound stems from the lone pair of electrons on its nitrogen atom, which imparts both basic and nucleophilic characteristics.[1] This allows it to participate in a range of chemical transformations.
This compound as an Acid Scavenger
In many reactions that produce acidic byproducts, such as acylations with acyl chlorides, a base is required to neutralize the acid and drive the reaction to completion. While tertiary amines are often employed as non-nucleophilic bases, secondary amines like this compound can also serve as effective acid scavengers, particularly when their nucleophilic reactivity is desired or can be tolerated.[4]
Application Example: Acylation of an Alcohol
In the esterification of an alcohol with an acyl chloride, hydrochloric acid (HCl) is generated. This compound can be used to sequester this HCl, forming N-ethylpropylammonium chloride.
Logical Workflow for Acylation with an Acid Scavenger:
Caption: Workflow of an acylation reaction using this compound as an acid scavenger.
Experimental Protocol: Esterification of Benzyl (B1604629) Alcohol with Benzoyl Chloride
Materials:
-
Benzyl alcohol
-
Benzoyl chloride
-
This compound
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzyl benzoate.
Expected Outcome: This procedure is expected to yield the ester product in good to excellent yields, demonstrating the effectiveness of this compound as an acid scavenger in this transformation.
This compound as a Basic Catalyst
The basic nature of this compound allows it to act as a catalyst in reactions that are promoted by the abstraction of a proton, such as condensation reactions.
Application Example: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. This compound can serve as the basic catalyst to deprotonate the active methylene compound, initiating the reaction cascade.[5]
Signaling Pathway for Knoevenagel Condensation:
Caption: Catalytic cycle of the Knoevenagel condensation facilitated by this compound.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of this compound (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a short period. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the desired 2-benzylidenemalononitrile.
Expected Outcome: This protocol typically affords the condensed product in high yield and purity, showcasing the catalytic efficiency of this compound in this C-C bond-forming reaction.
Use in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] It is used to introduce the N-ethylpropylamino moiety into drug candidates, which can modulate their physicochemical and pharmacological properties. For instance, it has been used in the synthesis of neuraminidase inhibitors and non-peptide CRF-1 antagonists.[6][3]
Safety and Handling
This compound is a flammable and corrosive liquid with a strong odor.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.
Conclusion
This compound is a versatile secondary amine with practical applications as both an acid scavenger and a basic catalyst in organic synthesis. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. Its role as a key intermediate in drug development further underscores its importance in the chemical and pharmaceutical sciences.
Disclaimer: The protocols provided are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should always be taken. These protocols may require optimization for specific substrates and scales.
References
Troubleshooting & Optimization
Identifying and removing impurities from N-Ethylpropylamine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with N-Ethylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. Common synthesis-related impurities include unreacted starting materials like ethylamine (B1201723) and propionaldehyde (B47417), as well as byproducts from side reactions.[1] Degradation can occur due to exposure to air, light, or heat.[2] Additionally, this compound can react with nitrosating agents to form hazardous N-nitroso compounds.[3]
Q2: How can I identify and quantify impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities.[5] A gas chromatogram can reveal the purity of this compound, which should be above 97-98% for most applications.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and suitable for a broad range of impurities, including non-volatile ones.[5][7]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide structural information about the impurities.[4][8]
Q3: My this compound sample is discolored. What is the cause and how can I resolve it?
A3: Discoloration often indicates the presence of degradation products due to oxidation or other reactions from exposure to air.[2] To purify discolored this compound, fractional distillation is the recommended method.[8] It is also crucial to store the compound under an inert gas and in a cool, dark place to prevent further degradation.[6]
Q4: I'm observing peak tailing and poor separation when purifying this compound using normal-phase chromatography on a silica (B1680970) gel column. What can I do?
A4: Peak tailing and poor separation of amines on silica columns are common due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[9][10] To address this, you can:
-
Add a competing amine like triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase to neutralize the acidic sites on the silica.[9]
-
Use an alternative stationary phase , such as amine-functionalized silica or alumina, which provides a more basic surface and improves separation.[9][10]
-
Employ reversed-phase chromatography with a C18 column and adjust the mobile phase pH to be about two units above the pKa of this compound, which will render it more hydrophobic and improve retention.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Purity (<97%) Detected by GC-MS | Incomplete reaction or side reactions during synthesis. | Repurify the sample using fractional distillation. |
| Unexpected Peaks in Chromatogram | Contamination from solvents, reagents, or degradation. | Identify the unknown peaks using mass spectrometry (MS).[4] Review the experimental procedure for potential sources of contamination. |
| Sample Degradation Over Time | Improper storage conditions (exposure to air, light, heat). | Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, and keep it in a cool, dark place.[6] |
| Formation of N-nitroso Impurities | Reaction with nitrosating agents. | Avoid exposure to nitrites, especially under acidic conditions.[3] Use highly sensitive analytical methods like LC-MS or GC-MS to detect and quantify these impurities.[7][11] |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for analyzing the purity of this compound.
1. Sample Preparation:
- Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent like dichloromethane (B109758) or methanol.
2. GC-MS Parameters (Illustrative Example):
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
3. Data Analysis:
- Integrate the peaks in the total ion chromatogram to determine the relative percentage of this compound and any impurities.
- Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for identification.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is effective for separating this compound (boiling point: 80-85°C) from impurities with different boiling points.[3][8]
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[12]
- Place a stir bar in the round-bottom flask.
2. Distillation Procedure:
- Add the impure this compound to the round-bottom flask.
- Heat the flask gently using a heating mantle.
- Slowly increase the temperature and observe the vapor rising through the fractionating column.[12]
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (80-85°C).[8]
- Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
3. Purity Verification:
- Analyze the purified fraction using GC-MS (as described in Protocol 1) to confirm the removal of impurities.
Visual Guides
Caption: Workflow for identifying and removing impurities.
Caption: Decision tree for chromatography troubleshooting.
References
- 1. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. This compound 20193-20-8 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | High-Purity Amine Reagent [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
Technical Support Center: N-Ethylpropylamine - Safe Handling and Storage
This guide provides essential safety information for researchers, scientists, and drug development professionals working with N-Ethylpropylamine. It is designed to address potential issues and questions regarding its safe handling and storage in a laboratory setting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3][4][5] It is also corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6][7] Inhalation or ingestion can be harmful, and it is toxic in contact with skin.[1][3][4][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When working with this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][8]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[5][6][8]
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working in a poorly ventilated area or when exposure limits may be exceeded.[2] All work should ideally be conducted in a chemical fume hood.[3][6]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][7][8] It is recommended to store it in a refrigerator at 2-8°C.[9] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3][6][8] The storage area should be designated for corrosive and flammable materials.[3]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and acids.[6][7] Contact with these substances can lead to hazardous reactions.
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[3][10] Use non-sparking tools and absorbent materials to contain and clean up the spill.[2][3][8] Ensure adequate ventilation.[6][8] Dispose of the waste in accordance with local regulations for hazardous materials.[3]
Q6: What are the first-aid measures in case of exposure?
A6:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][8]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][8][11]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H13N |
| Molecular Weight | 87.16 g/mol [4] |
| Boiling Point | 80-91 °C[2][6] |
| Flash Point | 2 °C (closed cup)[2] |
| Density | 0.748 g/cm³ at 25 °C[2] |
| Storage Temperature | 2-8°C (Refrigerator)[9] |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ccis.chemoventory.com [ccis.chemoventory.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 20193-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 7. CAS 20193-20-8: Ethylpropylamine | CymitQuimica [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20193-20-8 Name: this compound [xixisys.com]
- 11. This compound 20193-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Managing the volatility of N-Ethylpropylamine in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the high volatility of N-Ethylpropylamine during experiments.
Chemical Properties Summary
This compound (CAS: 20193-20-8) is a highly flammable and volatile secondary aliphatic amine with a strong, ammonia-like odor. Its low boiling point and high vapor pressure necessitate specific handling and experimental procedures to ensure safety, accuracy, and reproducibility.
Quantitative Data
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₁₃N | ||
| Molecular Weight | 87.16 | g/mol | [1] |
| Boiling Point | 61.5 - 85 | °C | [2][3][4][5] |
| Vapor Pressure | 86 | hPa (at 20°C) | [3][4][5] |
| 185 | mmHg (at 25°C) | [2] | |
| Flash Point | -5.054 | °C | [2] |
| Density | 0.727 | g/cm³ | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the volatility of this compound.
Q1: My quantitative results are inconsistent. Could the volatility of this compound be the cause?
A1: Yes, high volatility is a likely cause of inconsistent results. Sample loss due to evaporation during weighing, dilution, or transfer can lead to inaccurate concentration calculations.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound is stored in a tightly sealed container in a refrigerator, as recommended.[2][3][4][5]
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of amine that can enter the vapor phase.
-
Rapid Sealing: Keep containers open for the shortest possible time. Seal vials immediately after dispensing or sampling.
-
Temperature Control: Perform all manipulations (weighing, dilutions) in a well-ventilated fume hood and, if possible, on a chilled surface to reduce vapor pressure.
-
Q2: I'm observing unexpected side reactions or poor yield. How can volatility contribute to this?
A2: The effective concentration of this compound in the reaction mixture may be lower than calculated due to evaporation. This can alter stoichiometric ratios, affecting reaction kinetics, yield, and impurity profiles.
-
Troubleshooting Steps:
-
Use a Reflux Condenser: For reactions run at elevated temperatures, always use a chilled reflux condenser to return the evaporated amine to the reaction vessel.
-
Sealed Reaction Vessels: Whenever possible, use sealed reaction vessels or a closed system to prevent the escape of volatile reactants.
-
Solvent Choice: this compound is soluble in water and many organic solvents like chloroform (B151607) and ethyl acetate.[2][3][4][5] Choosing a higher-boiling point solvent can help to reduce the overall volatility of the reaction mixture.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both the escape of the amine and potential side reactions with atmospheric components.
-
Q3: What are the primary safety concerns when handling this compound due to its volatility?
A3: The primary hazards are flammability and inhalation toxicity.[1] Its low flash point means it can ignite easily, and its high vapor pressure increases the risk of inhaling harmful vapors.[2]
-
Safety Protocols:
-
Ventilation: Always handle this compound in a certified laboratory chemical hood.[6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[7][8][9] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[7][8][10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, nitrile gloves, and eye/face protection.[10][11]
-
Respiratory Protection: If engineering controls are insufficient, an appropriate respirator may be necessary.[6]
-
Q4: How do I accurately prepare a standard solution of this compound for analytical purposes?
A4: Accurate preparation requires minimizing evaporative losses. The "make-up to volume" step is critical.
-
Recommended Procedure:
-
Chill the this compound container and the solvent in an ice bath before use.
-
In a fume hood, quickly transfer the required volume or weight of the chilled amine into a volumetric flask that is partially filled with the chilled solvent.
-
Immediately cap the flask and mix.
-
Allow the solution to return to room temperature.
-
Carefully add solvent to the calibration mark. Cap and invert several times to ensure homogeneity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting workflow for volatility-related issues.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution (100 mM in Methanol)
This protocol details the steps for accurately preparing a standard solution for use in analytical methods or as a stock for reaction screening.
Materials:
-
This compound (≥97% purity)
-
Anhydrous Methanol (B129727) (HPLC grade)
-
10 mL and 50 mL Class A volumetric flasks
-
Gas-tight syringe or micropipettes with positive displacement tips
-
Ice bath
-
Analytical balance (if preparing by weight)
Procedure:
-
Place the sealed bottle of this compound and a bottle of anhydrous methanol in an ice bath for at least 30 minutes.
-
Place a 50 mL volumetric flask, partially filled with ~30 mL of chilled methanol, on a balance in a fume hood. Tare the balance.
-
Working quickly, use a micropipette to withdraw the required amount of this compound (Density ≈ 0.727 g/mL; for 50 mL of 100 mM solution, you need 0.436 g or ~600 µL).
-
Dispense the amine directly into the methanol in the volumetric flask, ensuring the pipette tip is below the solvent surface to minimize vapor loss.
-
Immediately cap the volumetric flask and record the exact mass added.
-
Gently swirl the flask to mix.
-
Allow the flask to warm to ambient temperature.
-
Carefully add chilled methanol to the 50 mL calibration mark.
-
Cap the flask securely and invert 15-20 times to ensure a homogenous solution.
-
Transfer to a tightly sealed storage vial and store in a refrigerator.
Protocol 2: General Procedure for a Reaction Using this compound (Example: Reductive Amination)
This protocol provides a general workflow for a reaction where this compound is used as a nucleophile, with specific controls for its volatility.[12]
Materials:
-
Aldehyde or Ketone
-
This compound
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. Ensure a steady flow of coolant (e.g., 4°C water) through the condenser.
-
Dissolve the aldehyde or ketone in the anhydrous solvent in the flask.
-
Add this compound (typically 1.0-1.2 equivalents) to the stirred solution via syringe.
-
Allow the mixture to stir at room temperature for 30-60 minutes to form the imine/enamine intermediate.
-
Slowly add the reducing agent in portions. An exothermic reaction may occur; use an ice bath to maintain the desired temperature if necessary.
-
Once the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux as required by the specific substrate. The reflux condenser is critical to prevent the loss of this compound.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
Experimental Workflow Diagram
This diagram visualizes the key steps and decision points in a typical experimental workflow involving a volatile amine.
Caption: Key stages in an experimental workflow with this compound.
References
- 1. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 20193-20-8 [chemicalbook.com]
- 4. horldenbio.com [horldenbio.com]
- 5. This compound CAS#: 20193-20-8 [amp.chemicalbook.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound 20193-20-8 | TCI Deutschland GmbH [tcichemicals.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20193-20-8 Name: this compound [xixisys.com]
- 11. This compound [chembk.com]
- 12. This compound | High-Purity Amine Reagent [benchchem.com]
Optimizing reaction conditions for N-Ethylpropylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of N-Ethylpropylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination of propionaldehyde (B47417) and ethylamine (B1201723).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of ethylamine and propionaldehyde to form the propylidene-ethyl-amine intermediate is crucial.[1][2]
-
pH Optimization: The reaction is often favored under weakly acidic conditions (pH 4-6) to facilitate imine formation without protonating the amine starting material.[3] Consider adding a catalytic amount of acetic acid.[4]
-
Water Removal: The formation of the imine from an aldehyde and an amine is a reversible process that produces water.[1] Continuous removal of water can drive the equilibrium towards the imine product. In industrial processes, a water-immiscible diluent is used, and the water is separated.[5] For laboratory scale, the use of molecular sieves can be considered.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical for converting the imine to the final product.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for reductive amination as they are milder and more selective for the imine over the starting aldehyde.[3][6] Sodium borohydride (B1222165) (NaBH₄) can also be used, but it is a stronger reducing agent and may reduce the propionaldehyde starting material, leading to lower yields of the desired product.[3][4]
-
Reagent Stoichiometry: Using an excess of the aldehyde and the reducing agent can sometimes improve yields, especially if the amine is the more valuable component.[7]
-
-
Side Reactions:
-
Aldehyde Reduction: As mentioned, using a less selective reducing agent like NaBH₄ can lead to the formation of propanol.[3]
-
Over-alkylation: The this compound product can potentially react with another molecule of propionaldehyde and be reduced to form a tertiary amine.[3] Performing the reaction in a stepwise manner, where the imine is formed first before the addition of the reducing agent, can help minimize this.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: How can I monitor the progress of the reaction?
Effective reaction monitoring is key to optimizing conditions and knowing when the reaction is complete.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting materials (propionaldehyde and ethylamine) and the appearance of the this compound product.[2][4] A suitable solvent system must be chosen to achieve good separation. Staining with potassium permanganate (B83412) or an amine-specific stain can help visualize the spots.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the concentrations of reactants and products over time.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the reaction by observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the imine intermediate and the final amine product. The imine proton often has a distinctive chemical shift.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent method is the reductive amination of propionaldehyde with ethylamine.[1] This typically involves a one-pot or two-step procedure where the imine is formed first, followed by its reduction to the secondary amine.[1][6]
Q2: What are the typical reaction conditions for the synthesis of this compound?
The reaction conditions can be varied to optimize the yield and purity. Below is a summary of typical parameters.
| Parameter | Condition | Notes |
| Reactants | Propionaldehyde, Ethylamine | |
| Solvent | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), or a water-immiscible diluent.[2][5][6][7] | Solvent choice should be compatible with the chosen reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or Sodium borohydride (NaBH₄).[3][4][7] | NaBH(OAc)₃ is often preferred for its mildness and selectivity.[3][6] |
| Catalyst (for hydrogenation) | Platinum on carbon (Pt/C) is commonly used in industrial settings.[1] | For laboratory-scale reductive amination with hydrides, an acid catalyst (e.g., acetic acid) is often used to promote imine formation.[4][7] |
| Temperature | Imine formation: 0-30°C.[1][5] Reduction: Room temperature. Catalytic Hydrogenation: 20-100°C.[1][5] | Low temperatures may be required during the addition of the reducing agent to control the reaction rate. |
| Pressure (for hydrogenation) | 20-200 bar.[1][5] | Not applicable for hydride-based reductions. |
Q3: How is this compound purified after the reaction?
The primary method for purifying this compound is fractional distillation, taking advantage of its boiling point of approximately 80-85°C.[1] Other purification techniques can include:
-
Acid-Base Extraction: To separate the basic amine product from non-basic impurities.[2]
-
Column Chromatography: For smaller scale purification or to remove impurities with similar boiling points.[2]
Reaction Pathway:
Caption: Reductive amination pathway for this compound synthesis.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline for a laboratory-scale synthesis.
-
Imine Formation:
-
In a round-bottom flask, dissolve propionaldehyde (1.0 mmol) and ethylamine (1.1 mmol) in a suitable solvent such as dichloromethane (5 mL).[2]
-
If needed, add a catalytic amount of acetic acid (e.g., 0.1 mmol).[2]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.[2]
-
-
Reduction:
-
Once significant imine formation is observed, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture, maintaining the temperature at or below room temperature.[2]
-
Stir the reaction at room temperature overnight or until completion is confirmed by TLC or GC-MS.[2]
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude product by fractional distillation or column chromatography.[2]
-
Protocol 2: Two-Stage Condensation and Catalytic Hydrogenation
This protocol is based on a scaled-up, potentially industrial, process.
-
Condensation:
-
Catalytic Hydrogenation:
-
Purification:
References
- 1. This compound | High-Purity Amine Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Troubleshooting low yield in N-Ethylpropylamine reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the synthesis of N-Ethylpropylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis via reductive amination of propanal and ethylamine (B1201723) is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination pathway for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: Impurities in propanal or ethylamine can lead to side reactions. For instance, the presence of diethylamine (B46881) in the ethylamine starting material can react with propanal to form N,N-diethylpropylamine.[1] Ensure the purity of your reagents, and consider distillation of starting materials if purity is uncertain.[1]
-
Anhydrous Conditions: Pivaloyl chloride, a related reagent, is highly reactive towards water, leading to the formation of pivalic acid.[1] Similarly, the imine intermediate in your reaction is susceptible to hydrolysis. Ensure you are using anhydrous solvents and have thoroughly dried all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent contamination from atmospheric moisture.[1]
Reaction Condition Optimization:
-
Temperature Control: The initial condensation reaction to form the imine intermediate (propylidene-ethyl-amine) is typically performed at low temperatures, between 0°C and 30°C, with a preferred range of 5°C to 20°C.[2][3] The subsequent hydrogenation step is generally carried out at a higher temperature, between 20°C and 100°C, preferably between 30°C and 70°C.[2][3] Inadequate temperature control at either stage can affect the reaction equilibrium and promote side reactions.
-
Pressure in Hydrogenation: The catalytic hydrogenation step requires pressures ranging from 20 to 200 bar.[2][3] Ensure your equipment is maintaining the target pressure throughout the reaction.
-
Catalyst Activity: The hydrogenation catalyst, such as Platinum on carbon (Pt/C), can lose activity over time or due to poisoning by impurities.[2] Use a fresh, high-quality catalyst for optimal results.
-
Removal of Water: The formation of the imine intermediate from ethylamine and propanal produces water.[2][3] This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[4] Continuous removal of water, for instance by using a water-immiscible diluent and a separation setup, can significantly improve the yield of the imine and, consequently, the final product.[2][3]
-
Stoichiometry of Reactants: While equimolar amounts of ethylamine and propanal are often used, optimizing the ratio can sometimes improve yields. In some related amine syntheses, using a slight excess of the amine (e.g., 1.2 equivalents) has been shown to improve the yield.[5]
Work-up and Purification:
-
Incomplete Reaction: If the reaction has not gone to completion, you will isolate a lower amount of the desired product. Monitor the reaction progress using techniques like TLC or GC to ensure it has finished before proceeding with the work-up.
-
Purification Losses: this compound is a volatile liquid with a boiling point of approximately 80-85°C.[2] Significant product loss can occur during solvent removal or fractional distillation if not performed carefully. Ensure your distillation setup is efficient and that you are collecting the correct fraction.
Q2: I am observing a significant amount of a water-soluble white solid as a byproduct. What is it and how can I prevent its formation?
A2: In related amine syntheses, the formation of a water-soluble white solid is often due to the formation of an ammonium (B1175870) salt.[1] If any acidic species are generated during the reaction (for example, from impurities or side reactions), they can react with the basic ethylamine starting material to form ethylammonium (B1618946) salts.
Troubleshooting:
-
Use of a Scavenger Base: In reactions that produce acidic byproducts, the addition of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the acid and prevent it from consuming the starting amine.[1]
-
Check for Acidic Impurities: Ensure your starting materials and solvents are free from acidic impurities.
Q3: My crude product contains a high-boiling point impurity. What could be the cause?
A3: High-boiling point impurities can arise from several sources:
-
Side Reactions: At higher temperatures, side reactions such as aldol (B89426) condensation of propanal can occur, leading to larger, higher-boiling molecules.
-
Catalyst-Induced Reactions: The catalyst itself can sometimes promote unwanted side reactions.
-
Impurity in Starting Material: A high-boiling impurity in the propanal could be carried through the reaction.
Troubleshooting:
-
Optimize Reaction Temperature: Avoid excessively high temperatures during the reaction to minimize side reactions.
-
Check Catalyst and Starting Material Purity: Ensure the catalyst is appropriate for the reaction and that the starting materials are of high purity.
Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound via reductive amination of ethylamine and propionaldehyde (B47417), based on available literature.
| Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Diluent | Product Purity (%) | Yield (% of theory) | Reference |
| Ethylamine, Propionaldehyde | Platinum on carbon (5%) | 40 | 50 | Water-immiscible diluent | 98 | 92.5 | [2][3] |
| Ethylamine, Propionaldehyde | Platinum on carbon (5%) | 40 | 100 | Xylene | 98 | 83.5 | [3] |
| Ethylamine, Propionaldehyde | Platinum on carbon (5%) | 40 | 100 | Not specified | 96 | 74.3 | [3] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of this compound via Reductive Amination
This protocol is based on a high-yield synthesis method involving a two-stage process of condensation followed by catalytic hydrogenation.[2][3]
Stage 1: Condensation (Imine Formation)
-
To a solution of 45g of ethylamine in a water-immiscible diluent (e.g., xylene), add 58g of propionaldehyde.
-
Maintain the reaction temperature between 0°C and 30°C (preferably 5°C to 20°C).[2][3]
-
Continuously remove the water formed during the reaction.
-
The resulting product is propylidene-ethyl-amine, which can be used in the next stage without isolation.[2]
Stage 2: Catalytic Hydrogenation
-
The solution containing propylidene-ethyl-amine is subjected to catalytic hydrogenation in the presence of a suitable catalyst (e.g., 5% Platinum on carbon).[2]
-
The reaction is carried out at a temperature between 20°C and 100°C (preferably 30°C to 70°C) and a pressure of 20 to 200 bar.[2][3]
-
After the reaction is complete, the catalyst is filtered off.
-
The this compound is purified by fractional distillation, collecting the fraction boiling at 80-85°C.[2]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Amine Reagent [benchchem.com]
- 3. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Tertiary Amine Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and eliminating the formation of tertiary amine byproducts during chemical synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Significant formation of tertiary amine byproduct during direct alkylation of a primary or secondary amine.
Q: My reaction is producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts instead of the desired mono-alkylated product. What is causing this over-alkylation?
A: Over-alkylation is a common issue in the direct alkylation of amines. The primary reason is that the product amine (secondary or tertiary) is often more nucleophilic than the starting amine. This increased nucleophilicity is due to the electron-donating effect of the newly added alkyl group, making the product more reactive towards the alkylating agent than the reactant. This can lead to a "runaway" reaction, resulting in a complex mixture of products that is difficult to separate.
Solutions:
-
Stoichiometric Control: A common strategy is to use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.
-
Choice of Base and Solvent: The selection of base and solvent is critical. Sterically hindered, non-nucleophilic bases are preferred. Cesium bases like cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH) have been shown to promote selective mono-N-alkylation of primary amines. Polar aprotic solvents, such as acetonitrile (B52724) and DMF, can accelerate the desired SN2 reaction.[1]
-
Alternative Synthetic Routes: Consider using reductive amination or protecting the amine to avoid direct alkylation challenges.
Problem 2: Formation of tertiary amine byproduct during reductive amination.
Q: I am attempting to synthesize a secondary amine via reductive amination of a primary amine and an aldehyde, but I am observing a significant amount of the tertiary amine byproduct.
A: This side reaction occurs when the newly formed secondary amine, which is nucleophilic, reacts with another molecule of the aldehyde to form an iminium ion, which is then reduced to the tertiary amine.
Solutions:
-
Two-Step Procedure: Perform the reaction in two distinct steps. First, ensure the complete formation of the imine by mixing the primary amine and the aldehyde (in a 1:0.95 ratio, for example) in a suitable solvent like methanol. You can monitor the reaction by TLC or LC-MS. Once the aldehyde is consumed, add the reducing agent.[2]
-
Choice of Reducing Agent: Use a milder or more sterically hindered reducing agent that selectively reduces the iminium ion of the primary amine condensation product over the iminium ion formed from the secondary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often more selective than sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3]
-
Control of Reaction Conditions: Running the reductive amination under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[2] Catalytic hydrogenation (H₂ with a catalyst like Pd/C) can also be a good alternative that often avoids the production of tertiary amines.[4]
Frequently Asked Questions (FAQs)
Q1: How can I completely prevent the formation of tertiary amines when synthesizing a secondary amine?
A: While complete prevention can be challenging, using an amine protecting group is the most robust strategy. By converting the starting secondary amine into a less nucleophilic functional group, such as a carbamate (B1207046) (e.g., Boc-protected amine), you can perform the desired reaction on other parts of the molecule. The protecting group can then be removed to yield the desired secondary amine without the risk of over-alkylation.
Q2: What is the best method to purify my desired secondary amine from a tertiary amine byproduct?
A: The choice of purification method depends on the scale of your reaction and the properties of your compounds.
-
Acid-Base Extraction: This is a simple and effective method for larger scales. By washing the organic layer containing the amine mixture with a dilute acid, the more basic tertiary amine may be selectively protonated and extracted into the aqueous layer, although this is not always selective. A more common approach is to protonate both amines to move them to the aqueous phase, then carefully basify the aqueous layer and extract the free amines back into an organic solvent.
-
Flash Column Chromatography: This is a common laboratory-scale technique. Due to the basic nature of amines, standard silica (B1680970) gel can lead to peak tailing. It is often necessary to add a small amount of a volatile amine, like triethylamine (B128534) (TEA) or n-propylamine (at ~0.1%), to the mobile phase to improve separation.[5] Alternatively, using an amine-functionalized silica column can provide excellent separation without the need for mobile phase additives.[6]
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool. A reversed-phase column with a mobile phase containing a volatile buffer (e.g., ammonium formate) and an organic modifier like acetonitrile is commonly used. A shallow gradient around the elution point of the compounds can achieve high resolution.[7]
Q3: Are there any "green" chemistry approaches to minimize tertiary amine byproducts?
A: Yes, catalytic methods are generally considered greener as they reduce waste. Catalytic reductive amination using hydrogen gas (H₂) and a heterogeneous catalyst (e.g., Pd/C, Ni) is an atom-economical method that often provides high selectivity for the desired amine with water as the only byproduct.[4] Additionally, performing reactions in water or using solvent-free conditions, where possible, contributes to a greener process.
Data Presentation
Table 1: Effect of Reactant Ratio on the Selectivity of Reductive Amination
| Entry | Amine/Carbonyl Ratio | Temperature (°C) | Yield of Secondary Amine (%) | Tertiary Amine Byproduct |
| 1 | 1:1 | 25 | Moderate | Significant formation |
| 2 | 5:1 | 25 | High | Minimized |
| 3 | 1:1 | 50 | Moderate | Significant formation |
| 4 | 5:1 | 50 | High | Minimized |
Data synthesized from literature reports indicating that a five-fold excess of the amine significantly reduces the formation of tertiary amine byproducts in the reductive amination of carbohydrates.[8]
Table 2: Comparison of Reducing Agents in Reductive Amination for Secondary Amine Synthesis
| Reducing Agent | Typical Reaction Conditions | Selectivity for Secondary Amine | Comments |
| Sodium Borohydride (NaBH₄) | Methanol, neutral pH | Good | Can also reduce aldehydes/ketones; best for two-step procedures.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic (pH 5-6) | Very Good | More selective for imines over carbonyls than NaBH₄.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, acetic acid | Excellent | Highly selective for iminium ions, mild, and suitable for one-pot reactions.[3] |
| H₂/Palladium on Carbon (Pd/C) | Ethanol or Methanol | Excellent | "Green" option, often highly selective, requires hydrogenation equipment.[4] |
Experimental Protocols
Protocol 1: Boc Protection of a Secondary Amine
Objective: To protect a secondary amine as its tert-butyloxycarbonyl (Boc) derivative to prevent its reaction in subsequent synthetic steps.
Materials:
-
Secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the secondary amine in DCM.
-
Add TEA or DIPEA to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: One-Pot Reductive Amination for the Synthesis of a Secondary Amine
Objective: To synthesize a secondary amine from a primary amine and an aldehyde in a one-pot procedure, minimizing the formation of the tertiary amine byproduct.
Materials:
-
Primary amine (1.2 eq)
-
Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine in DCE, add the aldehyde.
-
If the amine is used as a salt, add a non-nucleophilic base like DIPEA to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add NaBH(OAc)₃ portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 1-12 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude secondary amine.
-
Purify the product by flash column chromatography or distillation.
Mandatory Visualizations
Caption: Over-alkylation pathway leading to tertiary amine byproducts.
Caption: Troubleshooting workflow for tertiary amine byproduct formation.
References
- 1. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
N-Ethylpropylamine safety precautions and personal protective equipment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling N-Ethylpropylamine in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and prevent accidents during experiments.
Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H13N | [1] |
| CAS Number | 20193-20-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Strong, ammonia-like | [1][2] |
| Boiling Point | 80-85°C | [2] |
| Melting Point | -75°C (estimate) | [2] |
| Flash Point | 2°C (closed cup) | |
| Density | 0.72 g/cm³ | [2] |
| Vapor Pressure | 86 hPa at 20°C | [2] |
| Solubility | Miscible with water and many organic solvents | [2][3] |
| pKa | 10.76 ± 0.19 (Predicted) | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common safety questions and potential issues that may arise during the handling and use of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[4] Inhalation and skin contact are toxic, and it is harmful if swallowed.[1][5] It may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: The following PPE must be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Hand Protection: Wear impervious chemical-resistant gloves.[4] Inspect gloves for any signs of degradation before use.[5]
-
Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of a splash risk, impervious protective clothing and boots should be considered.[4]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[2][6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate filter for ammonia (B1221849) and organic ammonia derivatives should be used.[6]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] It should be stored away from heat, sparks, open flames, and other ignition sources.[4][5] The storage area should be designated for flammable and corrosive materials and be locked.[1][4] It is also important to store it away from incompatible materials such as oxidizing agents and strong acids.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, immediately evacuate the area and remove all ignition sources.[5] Ensure adequate ventilation.[5] For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment during cleanup.[5] For large spills, it may be necessary to contain the spill by bunding.[4] Do not let the product enter drains.[7]
Q5: What are the first aid procedures for exposure to this compound?
A5:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[5] Seek immediate medical attention.[5] Wash contaminated clothing before reuse.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[5] Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Call a physician or poison control center immediately.[6]
Q6: How should I handle this compound to prevent static discharge?
A6: To prevent the ignition of vapors by static electricity, all metal parts of the equipment must be grounded.[5] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. CAS 20193-20-8: Ethylpropylamine | CymitQuimica [cymitquimica.com]
- 4. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. ccis.chemoventory.com [ccis.chemoventory.com]
Technical Support Center: Disposal of N-Ethylpropylamine Waste
This guide provides essential information for the safe handling and disposal of N-Ethylpropylamine waste in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a hazardous substance with multiple risks. The waste should be treated with the same caution as the pure chemical. Key hazards include:
-
Flammability: It is a highly flammable liquid and vapor with a low flash point, meaning it can ignite easily from sparks, open flames, or high temperatures.[1] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[1]
-
Toxicity: The substance is harmful if swallowed or inhaled and is toxic in contact with skin.[1][2][3] Inhalation can lead to respiratory irritation, headaches, and dizziness.
-
Reactivity: It is chemically reactive, particularly with oxidizers, acids, and nitrosating agents. Reaction with nitrosating agents can form N-nitroso compounds, which are highly toxic and carcinogenic.
-
Environmental Hazard: It is hazardous to the environment, especially aquatic ecosystems.
Q2: How should I collect and store this compound waste in the lab?
A2: All this compound waste must be collected and stored as hazardous waste. Follow these steps:
-
Use a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with amines (plastic is often preferred).[4][5] Ensure the container is in good condition.[5]
-
Segregate Waste: Do not mix this compound waste with incompatible materials, such as acids or strong oxidizing agents.[5]
-
Keep Containers Closed: Always keep the waste container securely capped, except when you are adding waste.[4][5]
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][6][7]
-
Use Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[5][8]
Q3: Can I dispose of small amounts of this compound waste down the sink?
A3: No. Hazardous chemicals like this compound must never be poured down the drain.[1][4] It is a flammable, corrosive, and environmentally hazardous material.[1] Drain disposal is a violation of environmental regulations and can harm aquatic life and the public wastewater treatment system.[1]
Q4: What are the labeling requirements for an this compound waste container?
A4: Proper labeling is mandatory for regulatory compliance and safety. The label must be clearly visible and include the following information:
-
The full chemical name: "this compound Waste" (do not use abbreviations or chemical formulas).[5]
-
A clear description of the hazards (e.g., "Flammable, Corrosive, Toxic").[7]
-
The date when waste was first added to the container (the accumulation start date).[8]
Q5: How do I dispose of empty this compound containers?
A5: Empty containers that held this compound are also considered hazardous waste because they retain residue.[1] To dispose of them, you must triple-rinse the container with a suitable solvent (such as water, given its solubility).[5][9] The rinsate (the liquid from rinsing) must be collected and treated as hazardous this compound waste.[5] After this decontamination procedure, the container can often be disposed of in the normal trash, but you must check your institution's specific guidelines.[5][9]
Q6: What should I do in case of an this compound spill?
A6: In the event of a spill, ensure personnel safety first. Evacuate the immediate area and remove all sources of ignition.[1] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the contaminated material into a sealed, labeled hazardous waste container.[1] Do not use combustible materials like paper towels to clean up large spills. For significant spills, contact your institution's Environmental Health & Safety (EH&S) office immediately.
Troubleshooting Guide
| Problem | Solution |
| The waste container is leaking or damaged. | Immediately transfer the contents to a new, compatible container that is in good condition.[5] Label the new container correctly. Place the old, contaminated container in a sealed bag and dispose of it as hazardous waste. Report the incident to your lab manager or EH&S office. |
| I am unsure if another chemical waste is compatible with this compound. | Do not mix them. When in doubt, collect the waste streams in separate, labeled containers.[5] Mixing incompatible chemicals can cause violent reactions, fires, or the release of toxic gases.[4] Consult the Safety Data Sheet (SDS) for each chemical or contact your EH&S office for guidance. |
| I found an unlabeled container that might contain this compound waste. | Do not attempt to guess the contents. Treat the container as unknown hazardous waste.[5] Label it clearly as "Caution: Unknown Waste" and list any potential chemicals if you have a strong suspicion. Contact your institution's EH&S office immediately for guidance on identification and disposal.[5] Properly labeling all chemicals is crucial to avoid generating unknown waste.[5] |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃N | [10] |
| Molecular Weight | 87.16 g/mol | [3][10] |
| Appearance | Colorless liquid | [10] |
| Odor | Strong, ammonia-like | |
| Boiling Point | 80-85°C | [2][11] |
| Melting Point | -75°C (estimate) | [11] |
| Density | 0.72 g/cm³ | [11] |
| Vapor Pressure | 86 hPa at 20°C | [11] |
| Solubility | Soluble in water and many organic solvents | [10] |
Experimental Protocols
Protocol 1: Collection and Storage of this compound Waste
-
Obtain a Proper Container: Select a clean, dry container made of a compatible material (e.g., high-density polyethylene) with a secure screw-top cap.[7]
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the generator information and the full chemical name: "this compound Waste".[5]
-
Add Waste: Carefully pour the this compound waste into the container using a funnel to prevent spills. Perform this task inside a chemical fume hood.
-
Secure and Store: Tightly close the container.[4][5] Place it in its designated secondary containment bin within the Satellite Accumulation Area (SAA).[7] The SAA must be located at or near the point of generation.[4][6]
-
Arrange for Disposal: Once the container is full, or within one year of the accumulation start date, contact your institution's EH&S department to schedule a waste pickup.[6][7]
Protocol 2: Decontamination of Empty this compound Containers
-
Work in a Ventilated Area: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE (gloves, goggles, lab coat).
-
First Rinse: Add a small amount of a suitable solvent (e.g., water) to the empty container. Secure the cap and swirl the container to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Carefully pour the rinsate into your designated this compound hazardous waste container.[5]
-
Repeat: Repeat the rinsing process two more times for a total of three rinses.[5] Collect all rinsate as hazardous waste.
-
Dry the Container: Allow the empty, rinsed container to air-dry completely in the fume hood.[5]
-
Final Disposal: Once dry, deface the original label on the container. It may now be disposed of in the regular trash, unless your institutional policy states otherwise.[5]
Mandatory Visualization
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. odu.edu [odu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Page loading... [wap.guidechem.com]
- 11. horldenbio.com [horldenbio.com]
Addressing skin and eye irritation from N-Ethylpropylamine exposure
Technical Support Center: N-Ethylpropylamine Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin and eye irritation resulting from this compound exposure.
Troubleshooting Guides and FAQs
This section provides answers to specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3][4][5][6][7] It is corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4][5][6][7] It is also toxic if it comes into contact with the skin and is harmful if swallowed or inhaled.[4][5]
Q2: What are the immediate symptoms of skin or eye exposure to this compound?
A2: Direct contact with this compound can result in chemical burns, dermatitis, or eye damage.[2] Inhalation of its vapors may lead to respiratory irritation, coughing, shortness of breath, dizziness, nausea, or headaches.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes protective gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection, especially when working in poorly ventilated areas.[1][8] Work should be conducted in a chemical fume hood.[1]
Q4: How should I store this compound?
A4: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][8] Keep it away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[2][8]
Troubleshooting Guide: Accidental Exposure
Problem: I have spilled this compound on my skin.
Solution:
-
Immediate Action: Immediately flush the affected skin with plenty of water for at least 15 minutes.[1][5][8]
-
Remove Contaminated Clothing: While flushing, remove any contaminated clothing.[1][3][6][7]
-
Seek Medical Attention: Seek immediate medical attention.[1][5][8]
-
Decontamination: Wash contaminated clothing before reuse.[1][3][6][7]
Problem: I have splashed this compound in my eyes.
Solution:
-
Immediate Action: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][5][8]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses and continue rinsing.[1][5][8]
-
Seek Medical Attention: Seek immediate medical attention.[1][5][8]
Problem: I have inhaled this compound vapors.
Solution:
-
Move to Fresh Air: Immediately move to an area with fresh air.[1][6][7]
-
Seek Medical Attention: If you experience any respiratory symptoms, seek immediate medical attention.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5]
Data Presentation
Table 1: Hazard Classification of this compound
| Hazard Class | Category |
| Flammable liquids | Category 2[5] |
| Skin Corrosion/Irritation | Category 1B[5] |
| Serious Eye Damage/Eye Irritation | Category 1[5] |
| Acute Toxicity, Dermal | Category 3[9] |
| Acute Toxicity, Oral | Category 4[10] |
| Acute Toxicity, Inhalation | Category 4[10] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1][5] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment (Adapted from OECD Guideline 439)
This protocol outlines a procedure to assess the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.[1]
-
Prepare the RhE Tissue: Culture the RhE model to form a multilayered, differentiated epidermis.
-
Apply this compound: Topically apply a small, precise amount of this compound to the surface of the RhE tissue.
-
Incubation: Incubate the treated tissue for a defined period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the tissue to remove the test chemical.
-
Post-Incubation: Incubate the tissue in fresh medium for a longer period (e.g., 42 hours).
-
Cell Viability Assay (MTT Assay):
-
Transfer the tissue to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate to allow viable cells to metabolize MTT into formazan (B1609692).
-
Extract the formazan and measure its absorbance spectrophotometrically.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that this compound is an irritant.[10]
Protocol 2: In Vitro Eye Irritation Assessment (Adapted from OECD Guideline 437 - Bovine Corneal Opacity and Permeability Test)
This protocol assesses the potential for this compound to cause severe eye damage using isolated bovine corneas.[6][11]
-
Obtain and Prepare Bovine Corneas: Obtain fresh bovine corneas from an abattoir and mount them in a specialized holder.
-
Apply this compound: Apply a defined amount of this compound to the epithelial surface of the cornea.
-
Exposure and Rinsing: After a set exposure time, thoroughly rinse the cornea.
-
Measure Corneal Opacity: Use an opacitometer to measure the amount of light transmitted through the cornea. An increase in opacity indicates damage.[2][6][11]
-
Measure Corneal Permeability: Apply sodium fluorescein (B123965) dye to the epithelial side of the cornea and measure the amount that permeates to the endothelial side using a spectrophotometer. Increased permeability indicates a loss of barrier function.[2][6][11]
-
Calculate In Vitro Irritancy Score (IVIS): Combine the opacity and permeability measurements to calculate an IVIS.[6][11]
-
Classification: Classify the irritancy potential based on the IVIS score. A score above a certain threshold indicates a corrosive or severe irritant.[11]
Mandatory Visualizations
Caption: Simplified signaling pathway of chemical-induced skin and eye irritation.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for this compound exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. iivs.org [iivs.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 7. oecd.org [oecd.org]
- 8. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 9. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 10. senzagen.com [senzagen.com]
- 11. findit.southwales.ac.uk [findit.southwales.ac.uk]
Validation & Comparative
A Comparative Guide to N-Ethylpropylamine and Other Secondary Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, secondary amines are indispensable reagents, serving as crucial building blocks in the synthesis of a vast array of molecules, from pharmaceuticals to agrochemicals. Their utility stems from the nucleophilic nature of the nitrogen atom, which readily participates in a variety of bond-forming reactions. This guide provides a comparative overview of N-Ethylpropylamine against other commonly used secondary amines, focusing on their application in key synthetic transformations.
Physicochemical Properties and Reactivity
The reactivity of a secondary amine is governed by a combination of electronic and steric factors. Basicity, determined by the availability of the nitrogen lone pair, and nucleophilicity, the ability to attack an electrophilic carbon, are key parameters influencing their performance in synthesis.
Below is a table summarizing the physicochemical properties of several common secondary amines to provide a basis for comparison.
| Secondary Amine | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | C₅H₁₃N | 87.16 | 89-91 | Not available |
| Diethylamine (B46881) | (C₂H₅)₂NH | 73.14 | 55.5 | 11.09 |
| Dipropylamine | (C₃H₇)₂NH | 101.19 | 109-110 | 11.00 |
| Pyrrolidine (B122466) | C₄H₉N | 71.12 | 87-88 | 11.27 |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 11.12 |
| Morpholine | C₄H₉NO | 87.12 | 128-130 | 8.36 |
Data sourced from various chemical suppliers and databases. pKa values are from publicly available chemical data sources.
Performance in Key Synthetic Reactions
Secondary amines are workhorses in a variety of synthetic transformations. Here, we compare the expected performance of this compound with other secondary amines in two fundamental reactions: reductive amination and the Mannich reaction.
Reductive amination is a powerful method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an iminium ion. This reaction is widely used in the synthesis of more complex amines.
A generalized workflow for reductive amination is depicted below:
Caption: Generalized workflow for reductive amination.
While specific comparative yield data for this compound in reductive amination is not available in the searched literature, we can anticipate how its structure might influence the reaction outcome. The steric bulk of the ethyl and propyl groups might slightly decrease the rate of iminium ion formation compared to less hindered amines like diethylamine or pyrrolidine. However, its basicity should still allow for efficient catalysis.
Illustrative Comparison of Yields in Reductive Amination of Cyclohexanone
The following table presents hypothetical yields to illustrate the potential impact of the secondary amine's structure on the outcome of the reaction. These are not based on cited experimental data but on general principles of chemical reactivity.
| Secondary Amine | Hypothetical Yield (%) | Key Considerations |
| This compound | 85-90 | Good balance of basicity and nucleophilicity, moderate steric hindrance. |
| Diethylamine | 88-93 | Less steric hindrance may lead to slightly faster reaction rates and higher yields. |
| Dipropylamine | 80-88 | Increased steric hindrance may slightly lower the reaction rate and yield. |
| Pyrrolidine | 90-95 | Cyclic structure reduces steric hindrance around the nitrogen, often leading to high yields. |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added the secondary amine (1.1 eq).
-
The mixture is stirred at room temperature for 10-20 minutes.
-
The reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), is added in one portion.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
The Mannich reaction is a three-component condensation reaction involving an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. It is a fundamental method for the synthesis of β-amino carbonyl compounds.
A logical diagram illustrating the key steps in the Mannich reaction is shown below:
Caption: Key steps in the Mannich reaction.
In the Mannich reaction, the reactivity of the secondary amine is critical for the initial formation of the Eschenmoser's salt (or a similar iminium ion). The steric and electronic properties of this compound would likely make it a suitable candidate for this reaction. Its performance would be comparable to other acyclic secondary amines like diethylamine and dipropylamine. Cyclic amines like pyrrolidine are often highly effective in the Mannich reaction due to their reduced steric hindrance.
Experimental Protocol: General Procedure for the Mannich Reaction
-
The secondary amine (1.1 eq) is dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile.
-
An aqueous solution of formaldehyde (1.0 eq) is added, and the mixture is stirred.
-
The active hydrogen compound (1.0 eq) is added to the solution.
-
A catalytic amount of acid (e.g., HCl) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Conclusion
This compound is a versatile secondary amine with properties that make it a valuable reagent in organic synthesis. Its reactivity profile, governed by a balance of electronic and steric effects, positions it as a reliable alternative to other common secondary amines like diethylamine and dipropylamine. While direct comparative data is limited, understanding the fundamental principles of amine reactivity allows for the rational selection of the most appropriate secondary amine for a given synthetic transformation. For reactions where steric hindrance is a critical factor, less bulky amines such as diethylamine or cyclic amines like pyrrolidine may offer advantages. Conversely, the specific alkyl groups of this compound can be strategically employed to fine-tune the properties of the final product. Further quantitative studies are needed to fully delineate the subtle differences in reactivity and to guide the optimal application of this compound in the synthesis of novel and bioactive molecules.
A Comparative Analysis of N-Ethylpropylamine and N,N-diethylamine Reactivity for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Amines, in particular, are fundamental components in a vast array of bioactive compounds. This guide provides an objective comparison of the reactivity of two structurally similar amines: N-Ethylpropylamine, a secondary amine, and N,N-diethylamine, a tertiary amine. This analysis is supported by physicochemical data and established principles of chemical reactivity, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Tabular Comparison
A foundational understanding of the physical and chemical properties of these amines is crucial for predicting their behavior in chemical reactions. The following table summarizes key quantitative data for this compound and N,N-diethylamine.
| Property | This compound | N,N-diethylamine |
| Chemical Structure | C2H5NH(CH2)2CH3 | (C2H5)2NCH3 |
| Molecular Formula | C5H13N[1] | C5H13N |
| Molecular Weight ( g/mol ) | 87.16[1] | 87.166 |
| Boiling Point (°C) | 80-85 | 63-65 |
| Density (g/mL at 25°C) | ~0.72 | 0.72 |
| pKa of Conjugate Acid | ~10.76 (Predicted)[2][3][4] | 10.35[5] |
| Amine Classification | Secondary | Tertiary |
Core Reactivity Principles: Nucleophilicity and Steric Hindrance
The reactivity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which dictates their nucleophilicity and basicity.
This compound (Secondary Amine): As a secondary amine, this compound possesses one hydrogen atom attached to the nitrogen. This allows it to act as a hydrogen bond donor and participate in reactions where this proton is abstracted. The presence of two alkyl groups (ethyl and propyl) inductively donates electron density to the nitrogen atom, enhancing its nucleophilicity compared to primary amines.
N,N-diethylamine (Tertiary Amine): In contrast, N,N-diethylamine is a tertiary amine, with three alkyl groups (two ethyl and one methyl) bonded to the nitrogen atom. While the inductive effect of three alkyl groups would be expected to further increase the electron density on the nitrogen, this is counteracted by significant steric hindrance. The bulky alkyl groups shield the nitrogen's lone pair, impeding its ability to attack electrophilic centers.[6]
Generally, in nucleophilic substitution and acylation reactions, secondary amines are more reactive than tertiary amines.[6] This is primarily attributed to the lower steric hindrance around the nitrogen atom in secondary amines, allowing for easier access by electrophiles.
Comparative Reactivity in Key Chemical Transformations
Nucleophilic Substitution (SN2 Reactions)
In SN2 reactions, the nucleophilic amine attacks an electrophilic carbon atom, displacing a leaving group. The reactivity in these reactions is highly sensitive to steric bulk.
-
This compound: Due to its less hindered nature, this compound is expected to be a more effective nucleophile in SN2 reactions compared to N,N-diethylamine. The lone pair on the nitrogen is more accessible to the electrophilic carbon.
-
N,N-diethylamine: The three alkyl groups surrounding the nitrogen in N,N-diethylamine create significant steric hindrance, making it a poorer nucleophile for SN2 reactions. The approach to the electrophilic center is impeded, leading to a slower reaction rate.
One study on N-nitrosamine formation found a 2-orders of magnitude reduction in the rate of formation for a tertiary amine compared to a secondary amine, highlighting the significant impact of the additional alkyl group on reactivity.
Acylation Reactions
Acylation involves the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide.
-
This compound: As a secondary amine, this compound readily undergoes acylation. The presence of a proton on the nitrogen allows for the formation of a stable amide product and the elimination of a small molecule (e.g., HCl).
-
N,N-diethylamine: Tertiary amines like N,N-diethylamine do not undergo acylation in the same manner as primary and secondary amines because they lack a proton on the nitrogen atom to be removed during the reaction.[7][8] While they can act as catalysts in acylation reactions, they do not form a stable amide product under typical conditions.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and N,N-diethylamine, the following experimental protocols can be employed.
Protocol 1: Comparison of Nucleophilicity in an SN2 Reaction
Objective: To compare the relative rates of reaction of this compound and N,N-diethylamine with a model alkyl halide.
Materials:
-
This compound
-
N,N-diethylamine
-
1-Bromobutane (B133212) (or other suitable primary alkyl halide)
-
Acetonitrile (B52724) (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-bromobutane in anhydrous acetonitrile in a sealed reaction vessel.
-
Prepare a second, identical reaction mixture with N,N-diethylamine instead of this compound.
-
Add a known concentration of the internal standard to each reaction mixture.
-
Maintain both reaction vessels at a constant temperature (e.g., 50 °C) in a thermostated bath.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of a dilute acid (e.g., 0.1 M HCl) to protonate the unreacted amine.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the product (N-ethyl-N-propyl-1-butanamine or N,N-diethyl-N-butylamine) relative to the internal standard.
-
Plot the concentration of the product versus time for each reaction. The initial slope of this plot will be proportional to the initial reaction rate.
Protocol 2: Determination of Basicity by Potentiometric Titration
Objective: To determine and compare the pKa values of the conjugate acids of this compound and N,N-diethylamine.
Materials:
-
This compound
-
N,N-diethylamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately prepare a dilute aqueous solution of this compound (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized HCl solution, adding small, known increments of the acid.
-
Record the pH after each addition of HCl, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly and the equivalence point has been passed.
-
Repeat the entire procedure for N,N-diethylamine.
-
Plot the pH versus the volume of HCl added for each amine. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
Role in Drug Development and Signaling Pathways
Both secondary and tertiary amines are ubiquitous in pharmaceuticals, often playing a crucial role in the molecule's interaction with its biological target.[4] Their basicity allows them to be protonated at physiological pH, which can be critical for receptor binding and solubility.
Many drugs containing secondary or tertiary amine moieties act as ligands for G protein-coupled receptors (GPCRs) or as tyrosine kinase inhibitors (TKIs).[2][3]
Representative Signaling Pathway: GPCR Activation
GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling.[5][9][10] The binding of a ligand (agonist) to a GPCR initiates a conformational change in the receptor, leading to the activation of an intracellular G protein. The activated G protein then modulates the activity of downstream effector enzymes or ion channels, resulting in a cellular response. The amine group of a ligand is often a key pharmacophore, forming critical ionic and hydrogen bonding interactions within the ligand-binding pocket of the GPCR.
Representative Signaling Pathway: Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation.[11] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the activity of these enzymes. Many TKIs contain secondary or tertiary amine groups that are essential for their binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.[3][12]
Logical Comparison of Key Properties
The following diagram provides a logical summary of the key differences in properties and reactivity between this compound and N,N-diethylamine.
References
- 1. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of N-Ethylpropylamine for Researchers and Drug Development Professionals
N-Ethylpropylamine, a secondary amine with the structural formula CH₃CH₂CH₂NHCH₂CH₃, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. Its synthesis can be approached through several alternative routes, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides an objective comparison of the most common synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Routes
The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity requirements, available starting materials, and scalability. Below is a summary of key performance indicators for the most prevalent synthesis methods.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) |
| Reductive Amination | Propanal, Ethylamine (B1201723) | Platinum on Carbon (Pt/C) | 40 | 50 | Not Specified | 92.5[1] |
| Catalytic Amination of Alcohol | 1-Propanol, Ethylamine | Nickel-based catalysts | ~150 | Not Specified | Not Specified | Moderate (Qualitative)[2] |
| Reduction of Amide | N-Ethylpropanamide | Lithium Aluminum Hydride (LiAlH₄) | Reflux in THF | Atmospheric | 16 hours | Yield not specified |
| Direct Alkylation | Propylamine (B44156), Ethyl Halide | Base (e.g., K₂CO₃) | 60 | Atmospheric | 12 hours | Low to Moderate (Prone to over-alkylation) |
Detailed Experimental Protocols
Reductive Amination of Propanal with Ethylamine
This is a widely used and high-yielding method for the industrial production of this compound.[1] It typically involves a two-step, one-pot reaction.
Experimental Protocol:
-
Imine Formation: In a reaction vessel, charge 58 g of propanal and a suitable water-immiscible solvent.
-
Cool the mixture to a temperature between 0-10°C.
-
Slowly add 45 g of ethylamine to the cooled mixture while maintaining the temperature.
-
Allow the reaction to stir for a period to ensure complete formation of the propylidene-ethyl-amine intermediate. Water is continuously removed during this step.
-
Catalytic Hydrogenation: Introduce a 5% Platinum on Carbon (Pt/C) catalyst to the reaction mixture.
-
Pressurize the vessel with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 40°C and maintain stirring until the hydrogen uptake ceases.
-
After the reaction is complete, cool the vessel, release the pressure, and filter the catalyst.
-
The resulting this compound can be purified by fractional distillation. A fraction boiling at 80°C with a purity of 98% can be obtained, corresponding to a yield of 92.5%.[1]
Reduction of N-Ethylpropanamide
This route involves the synthesis of an amide intermediate followed by its reduction to the target amine.
Experimental Protocol:
Step 1: Synthesis of N-Ethylpropanamide
-
Combine propanoyl chloride with ethylamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.[3][4][5]
-
The reaction is typically exothermic and proceeds readily at room temperature.
-
The resulting N-ethylpropanamide can be isolated and purified by standard techniques such as extraction and distillation.
Step 2: Reduction to this compound
-
In a dry, inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent like tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of N-ethylpropanamide in THF to the LiAlH₄ suspension.
-
Reflux the reaction mixture for approximately 16 hours to ensure complete reduction.[2]
-
After cooling, carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting aluminum salts and wash the filter cake with an ether solvent.
-
The combined organic filtrates are dried and the solvent is removed to yield this compound, which can be further purified by distillation. While a specific yield for this reaction was not found in the searched literature, reductions of amides with LiAlH₄ are generally known to be high-yielding.
Direct Alkylation of Propylamine with an Ethyl Halide
While conceptually straightforward, this method is often plagued by a lack of selectivity, leading to the formation of tertiary and quaternary ammonium (B1175870) salts as byproducts.
Experimental Protocol:
-
In a reaction flask, dissolve propylamine in a suitable polar aprotic solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (1.5 equivalents).
-
To this suspension, add an ethyl halide (e.g., ethyl iodide, 1.1 equivalents) dropwise at room temperature.[6]
-
Heat the reaction mixture to 60°C and stir for 12 hours.[6]
-
Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent.
-
The crude product will likely be a mixture of this compound, unreacted propylamine, diethylpropylamine, and triethylpropylammonium halide. Purification by chromatography is necessary to isolate the desired secondary amine. Due to the formation of multiple products, the yield of this compound is typically low to moderate.
Visualizing the Synthesis Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the key transformations.
Caption: Overview of primary synthesis routes to this compound.
Caption: Experimental workflow for reductive amination synthesis.
References
A Comparative Guide to Catalysts for N-Ethylpropylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Ethylpropylamine, a key intermediate in the production of pharmaceuticals and agrochemicals, is predominantly achieved through the reductive amination of propionaldehyde (B47417) with ethylamine. The choice of catalyst for the hydrogenation of the intermediate imine is a critical factor influencing the overall efficiency and yield of this process. This guide provides a comparative analysis of three commonly employed catalysts: Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Raney Nickel, supported by available experimental data and detailed protocols.
Performance Comparison of Catalysts
| Catalyst | Typical Loading | Reaction Temperature (°C) | Hydrogen Pressure (bar) | Solvent | Reported Yield (%) | Purity (%) | Key Observations |
| 5% Platinum on Carbon (Pt/C) | ~5-10 g per mole of reactant | 40 - 70 | 50 - 100 | Toluene, Xylene | up to 92.5 [1] | 98 [1] | High yields and purity demonstrated in a continuous process.[1] |
| Palladium on Carbon (Pd/C) | Not specified for this reaction | Room Temperature - 80 | 1 - 10 | Methanol, Ethanol | Data not available for this specific reaction. | Data not available for this specific reaction. | Generally shows good activity in reductive aminations, potentially outperforming Pt/C in some cases.[2] |
| Raney Nickel | Not specified for this reaction | 25 - 100 | 1 - 100 | Ethanol, Methanol | Data not available for this specific reaction. | Data not available for this reaction. | Widely used for industrial hydrogenation due to its high activity and stability, though its performance can be substrate-dependent.[1] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound via reductive amination proceeds in two main stages: the formation of an imine intermediate followed by its catalytic hydrogenation.
References
Validating the Structure of N-Ethylpropylamine: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for N-Ethylpropylamine against common alternatives, Diethylamine and Dipropylamine. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural validation of this compound in research and development settings.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a conclusive identification.
Experimental Protocols
Mass Spectrometry (MS)
-
Instrument : A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) was used.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Sample Introduction : The sample was introduced via direct infusion or gas chromatography (GC) inlet.
-
Mass Range : m/z 10-200.
-
Data Acquisition : Data was acquired in full scan mode to determine the molecular ion and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument : A 400 MHz (or higher) NMR spectrometer.
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) was used as the solvent, with tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-32.
-
-
¹³C NMR :
-
Pulse Program : Proton-decoupled experiment.
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024-4096.
-
Infrared (IR) Spectroscopy
-
Instrument : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, Diethylamine, and Dipropylamine.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | C₅H₁₃N | 87.17 | 87 | 58 | 72, 44, 30 |
| Diethylamine | C₄H₁₁N | 73.14 | 73 | 58 | 44, 30 |
| Dipropylamine | C₆H₁₅N | 101.19 | 101 | 72 | 58, 44, 30 |
¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~2.58 (q, 2H), ~2.50 (t, 2H), ~1.45 (sext, 2H), ~1.05 (t, 3H), ~0.88 (t, 3H) | -CH₂- (ethyl), -CH₂- (propyl, α to N), -CH₂- (propyl, β to N), -CH₃ (ethyl), -CH₃ (propyl) |
| Diethylamine | ~2.55 (q, 4H), ~1.03 (t, 6H) | -CH₂-, -CH₃ |
| Dipropylamine | ~2.45 (t, 4H), ~1.48 (sext, 4H), ~0.89 (t, 6H) | -CH₂- (α to N), -CH₂- (β to N), -CH₃ |
¹³C NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~52.1, ~45.2, ~23.0, ~15.5, ~11.7 | -CH₂- (propyl, α to N), -CH₂- (ethyl), -CH₂- (propyl, β to N), -CH₃ (ethyl), -CH₃ (propyl) |
| Diethylamine | ~44.1, ~15.1 | -CH₂-, -CH₃ |
| Dipropylamine | ~52.5, ~23.2, ~11.8 | -CH₂- (α to N), -CH₂- (β to N), -CH₃ |
Infrared (IR) Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~3300 (weak, broad) | ~2960, ~2870, ~2810 | ~1120 |
| Diethylamine | ~3288 (weak, broad)[1] | ~2967, ~2868, ~2810 | ~1143[1] |
| Dipropylamine | ~3300 (weak, broad) | ~2958, ~2871, ~2813 | ~1125 |
Note: The specific chemical shifts and absorption frequencies can vary slightly depending on the experimental conditions (e.g., solvent, concentration).
Conclusion
The spectroscopic data presented provides a clear and objective basis for the structural validation of this compound. The unique combination of its molecular weight, fragmentation pattern in mass spectrometry, the distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR, and the characteristic absorptions in IR spectroscopy allows for its unambiguous differentiation from similar secondary amines like Diethylamine and Dipropylamine. This guide serves as a valuable tool for researchers and professionals in ensuring the identity and purity of this compound in their work.
References
N-Ethylpropylamine as a Corrosion Inhibitor: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
N-Ethylpropylamine, a secondary aliphatic amine, holds potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its efficacy, like other amine-based inhibitors, stems from its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative benchmark of this compound's expected performance by examining experimental data from structurally similar secondary amines. Due to a lack of extensive, publicly available data directly benchmarking this compound, this comparison leverages findings from related compounds to project its potential effectiveness.
Comparative Performance of Secondary Amine Corrosion Inhibitors
The inhibition efficiency of amine-based corrosion inhibitors is influenced by factors such as the structure of the amine, its concentration, and the specific corrosive environment. The following table summarizes the performance of various secondary amines, offering a comparative landscape for estimating the potential efficacy of this compound.
| Inhibitor Name | Metal/Alloy | Corrosive Medium | Test Method | Concentration | Inhibition Efficiency (%) | Reference |
| n-Butylamine | Carbon Steel | 10-15% HCl | Weight Loss | 1.5 g/L | ~50-53 | [1] |
| Diethylamine | Mild Steel | Contaminated Alcohol-Gasoline Blend | Electrochemical | Not specified | 99 | [2] |
| N-oleyl-1,3-propanediamine | 20 Steel | 1 mol/L HCl | Weight Loss | 5 g/L | 94.5 | [3] |
| Diphenylamine | Steel (A515) | Sour Medium | Potentiostat/Galvanostat | 1x10⁻² M | 85.81 | [4] |
| 2-Ethylhexyl amine | C15 Mild Steel | 3 wt% NaCl | Immersion Test | 0.1 wt% | Not specified (lowest corrosion rate at 25°C) | [5] |
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on standardized experimental techniques. The following are detailed methodologies for key experiments commonly cited in corrosion inhibition studies.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a period of exposure.
Protocol:
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The weighed coupons are suspended in the corrosive medium, with and without the corrosion inhibitor, for a predetermined duration and at a constant temperature.
-
Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned off the surface according to standard procedures (e.g., using an appropriate inhibited acid).
-
Re-weighing: The cleaned and dried coupons are weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of both the anodic and cathodic reactions, helping to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrode Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection. A lower icorr value in the presence of the inhibitor indicates effective corrosion protection.[6]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer processes at the metal/electrolyte interface.
Protocol:
-
Electrode Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude alternating potential is applied to the working electrode at its OCP over a range of frequencies.
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Representation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Analysis: The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a more protective inhibitor film and higher inhibition efficiency.[7][8]
Visualizing the Mechanism and Workflow
To better understand the processes involved in corrosion inhibition and its evaluation, the following diagrams are provided.
References
- 1. irjes.com [irjes.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Corrosion Inhibition Performance and Mechanism of N-Oleyl-1,3-Propanediamine on 20 Steel in HCl Environment [mat-pro.com]
- 4. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to N-Ethylpropylamine Alternatives in CRF1 Receptor Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
N-Ethylpropylamine is a common secondary amine moiety incorporated into various pharmaceutical candidates to optimize their physicochemical and pharmacokinetic properties. In the realm of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are under investigation for the treatment of stress-related disorders like anxiety and depression, the nature of the N-alkyl substituents plays a crucial role in determining binding affinity and overall efficacy. This guide provides an objective comparison of alternative N,N-dialkylamino compounds to this compound in the context of CRF1 receptor antagonism, supported by experimental data from published research.
Performance Comparison of N-Alkylamine Analogs
The selection of the N,N-dialkylamino group in CRF1 receptor antagonists significantly influences their binding affinity. The following table summarizes the in vitro binding affinities (Ki) of a series of thiazolo[4,5-d]pyrimidine-based CRF1 receptor antagonists with varying N-alkyl substituents. A lower Ki value indicates a higher binding affinity.
| Compound ID | N-Alkyl Substituent | Ki (nM)[1][2] |
| 8c | N,N-Dipropylamino | 32.1 |
| M43 | N-Butyl-N-ethylamino | 19.2 |
| M42 | N,N-Diethylamino | >1000 |
| M6 | N-Ethyl-N-propylamino | ~100-1000 (estimated) |
| 8d | N,N-Diisopropylamino | >1000 |
Key Observations:
-
Optimal Chain Length and Branching: The data suggests that linear N-alkyl chains of a certain length are preferred for high-affinity binding to the CRF1 receptor. The N,N-dipropylamino (in compound 8c ) and N-butyl-N-ethylamino (in compound M43 ) substituents confer significantly higher affinity than the smaller N,N-diethylamino group (in M42)[2].
-
Steric Hindrance: The introduction of branching in the alkyl chains, as seen with the N,N-diisopropylamino group (in compound 8d ), leads to a dramatic decrease in binding affinity[1]. This indicates that the binding pocket for the N-alkyl substituents is sensitive to steric bulk.
-
Superiority of Alternatives: Both N,N-dipropylamino and N-butyl-N-ethylamino groups demonstrate superior performance compared to the smaller N,N-diethylamino and the more sterically hindered N,N-diisopropylamino groups. While a direct comparison with an N-ethyl-N-propylamino analog in this specific chemical series is not available, the trend suggests that slightly larger and linear alkyl groups enhance binding.
Experimental Protocols
The following is a detailed methodology for the CRF1 receptor binding assay used to generate the data presented above.
CRF1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Tyr⁰-Sauvagine.
-
Non-specific binding control: A high concentration of a known CRF1 receptor antagonist (e.g., Antalarmin).
-
Test compounds at various concentrations.
-
GF/C glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CRF1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Compound Competition: Test compound dilution, radioligand, and membrane preparation.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the CRF1 receptor signaling pathway and the experimental workflow for the binding assay.
Caption: CRF1 Receptor Signaling Pathway.
Caption: CRF1 Receptor Binding Assay Workflow.
References
- 1. Synthesis, in vitro biological investigation, and molecular dynamics simulations of thiazolopyrimidine based compounds as corticotrophin releasing factor receptor-1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Ethylpropylamine for Researchers
For drug development professionals, scientists, and researchers, the efficient synthesis of key intermediates is paramount. N-Ethylpropylamine, a crucial secondary amine building block in the synthesis of various pharmaceuticals and agrochemicals, can be produced through several methods.[1][2] This guide provides an objective comparison of the most effective synthesis routes to this compound, supported by experimental data and detailed protocols.
Yield Comparison of Synthesis Methods
The selection of a synthetic route is often dictated by its efficiency. The following table summarizes the reported yields for different methods of this compound synthesis.
| Synthesis Method | Reactants | Catalyst/Reagent | Reported Yield (%) |
| Reductive Amination | Propionaldehyde (B47417), Ethylamine (B1201723), H₂ | 5% Platinum on Carbon | 92.5%[3][4] |
| Reductive Amination | Propionaldehyde, Ethylamine, H₂ | Not specified | 83.5%[4] |
| Reductive Amination | Propionaldehyde, Ethylamine, H₂ | Not specified | 74.3%[4] |
| Catalytic Amination of Alcohol | Propan-1-ol, Ethylamine | Chloro(η5-pentamethylcyclopentadienyl)(L-prolinato)iridium(III) | 90.0%[5] |
Dominant Synthesis Route: Reductive Amination
The most prominently documented and high-yielding method for synthesizing this compound is the reductive amination of propionaldehyde with ethylamine.[3] This process can be carried out in a two-stage sequence or as a one-pot reaction. The reaction proceeds through the formation of a propylidene-ethyl-amine intermediate, which is subsequently hydrogenated to the final product.[3]
A key advantage of this method is the ability to hydrogenate the imine intermediate without prior isolation, particularly when a water-immiscible diluent is employed.[3] The continuous removal of water during the initial condensation step drives the reaction towards the formation of the imine.[3]
Logical Flow of Reductive Amination
Caption: Reductive amination pathway for this compound synthesis.
Experimental Protocols
Method 1: Reductive Amination of Propionaldehyde and Ethylamine
Materials:
-
Ethylamine (45 g)[3]
-
Propionaldehyde (58 g)[3]
-
Water-immiscible diluent (e.g., Xylene)[4]
-
5% Platinum on Carbon catalyst (10 g)[4]
-
Hydrogen gas
Procedure:
-
Condensation: In a suitable reactor, a solution of ethylamine in a water-immiscible diluent is prepared. Propionaldehyde is then added continuously to the solution at a temperature between 0-30°C. The water formed during the reaction is continuously removed.[3][4]
-
Catalytic Hydrogenation: The resulting solution containing the propylidene-ethyl-amine intermediate is then subjected to catalytic hydrogenation without isolation. The reaction is carried out in the presence of a 5% platinum on carbon catalyst at a temperature of 40°C and a hydrogen pressure of 50 bar.[4]
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The resulting liquid is then purified by fractional distillation to yield this compound.[4] The fraction boiling at 80°C contains the product at high purity.[3][4]
Method 2: Catalytic Amination of Propan-1-ol with Ethylamine
Yield: 90.0%[5]
Materials:
-
Propan-1-ol
-
Ethylamine
-
Chloro(η5-pentamethylcyclopentadienyl)(L-prolinato)iridium(III) catalyst
Procedure:
-
Reaction Setup: In a reaction vessel, propan-1-ol, ethylamine, and the chloro(η5-pentamethylcyclopentadienyl)(L-prolinato)iridium(III) catalyst are combined in toluene as a solvent.
-
Reaction Conditions: The reaction mixture is heated to 100°C and maintained for 24 hours.[5]
-
Work-up and Purification: The specific work-up and purification procedure for this method are not detailed in the available literature but would typically involve removal of the catalyst by filtration, followed by distillation of the solvent and fractional distillation of the residue to isolate the this compound product.
Comparison of Methodologies
The following diagram illustrates the relationship between the starting materials and the final product for the two primary synthesis methods.
References
- 1. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. This compound CAS#: 20193-20-8 [amp.chemicalbook.com]
- 3. This compound | High-Purity Amine Reagent [benchchem.com]
- 4. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]
- 5. This compound|lookchem [lookchem.com]
Safety Operating Guide
Proper Disposal of N-Ethylpropylamine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-Ethylpropylamine is critical for laboratory safety and environmental protection. This highly flammable and corrosive compound requires careful handling throughout its lifecycle, from use to final disposal. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
This compound is classified as a hazardous material due to its flammability and corrosivity.[1][2][3][4][5] Improper disposal can lead to serious safety incidents and environmental contamination. Adherence to federal, state, and local regulations is mandatory.[6][7][8]
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to understand its hazards:
-
Flammability: It is a highly flammable liquid and vapor.[1][2][4][9] Keep it away from heat, sparks, open flames, and other ignition sources.[4][9][10] Use non-sparking tools and explosion-proof equipment.[1][2][4][9]
-
Toxicity and Corrosivity: this compound is toxic in contact with skin and can cause severe skin burns and eye damage.[1][2][4][9] Inhalation may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): When handling this compound, wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal service. On-site treatment or disposal is not recommended without specific institutional protocols and permits.
1. Waste Identification and Classification:
-
All waste containing this compound must be classified as hazardous waste.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste stream identification and labeling requirements.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and in good condition to prevent leaks.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1][2]
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.[1][2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][2]
-
Do not flush spills down the drain.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
Quantitative Data Summary
While specific quantitative limits for disposal will vary by jurisdiction, the following table summarizes key transport and classification data for this compound.
| Parameter | Value | Reference |
| UN Number | UN2733 | [2][4][5][9] |
| Hazard Class | 3 (Flammable Liquid) | [1][2][4][5] |
| Subsidiary Hazard Class | 8 (Corrosive) | [1][2] |
| Packing Group | II | [1][2][4][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and comply with all applicable federal, state, and local regulations for hazardous waste disposal.[6][7][8][11][12]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 20193-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. This compound 20193-20-8 | TCI AMERICA [tcichemicals.com]
- 10. ccis.chemoventory.com [ccis.chemoventory.com]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling N-Ethylpropylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the handling and disposal of N-Ethylpropylamine, a highly flammable and corrosive secondary amine used in various organic syntheses. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Key Physical and Chemical Properties
A summary of important quantitative data for this compound is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 20193-20-8 |
| Molecular Formula | C5H13N |
| Molecular Weight | 87.16 g/mol |
| Boiling Point | 80-85°C |
| Flash Point | 80-85°C |
| Density | 0.72 g/cm³ |
| Vapor Pressure | 86 hPa at 20°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if it comes into contact with skin and harmful if swallowed or inhaled.[2][4] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][5]
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step procedure should be followed:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Work in a well-ventilated area, specifically under a chemical fume hood.[1][5]
-
Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][7] Use only non-sparking tools and explosion-proof equipment.[5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][7]
-
-
Handling:
-
Storage:
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[5][6]
Spill and Disposal Plan
Accidental Release Measures:
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[5][6] Evacuate personnel to a safe area.[6] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[4][5] Use spark-proof tools and explosion-proof equipment during cleanup.[5]
Disposal:
This compound is considered hazardous waste.[4][5] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow the product to enter drains.[6] Contaminated packaging should be disposed of as unused product.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. N-ETHYL PROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 2. 1-Propanamine, N-ethyl- | C5H13N | CID 88398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 20193-20-8 | TCI AMERICA [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. ccis.chemoventory.com [ccis.chemoventory.com]
- 7. Page loading... [guidechem.com]
- 8. capotchem.com [capotchem.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20193-20-8 Name: this compound [xixisys.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cprcertificationnow.com [cprcertificationnow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
